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  • Product: N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride
  • CAS: 1170061-54-7

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action and Characterization of N-phenyl-N'-(piperidin-2-ylmethyl)urea Hydrochloride

Document Type: Technical Whitepaper / Application Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists Compound Identity: N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride (...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper / Application Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists Compound Identity: N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride (CAS: 1170061-54-7)

Executive Summary

The transition from phenotypic screening to target-directed drug design requires chemical probes with high fidelity, solubility, and on-target residence time. N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride (CAS: 1170061-54-7) represents a highly optimized structural class of Soluble Epoxide Hydrolase (sEH) inhibitors.

Historically, first-generation sEH inhibitors like 1,3-dicyclohexylurea (DCU) suffered from extreme lipophilicity, leading to poor aqueous solubility and limited utility in complex in vitro or in vivo models [1]. By incorporating a basic piperidine moiety formulated as a hydrochloride salt, this compound overcomes the "brick-dust" properties of early ureas. This whitepaper details the molecular causality of its mechanism of action, provides quantitative benchmarking data, and outlines self-validating in vitro protocols for its characterization.

Molecular Mechanism of Action

Soluble Epoxide Hydrolase (sEH, E.C. 3.3.2.3) is a critical regulatory enzyme in the arachidonic acid cascade. It rapidly hydrolyzes anti-inflammatory and cytoprotective epoxyeicosatrienoic acids (EETs) into their corresponding, often pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs).

The Pharmacophore Dynamics

The efficacy of N-phenyl-N'-(piperidin-2-ylmethyl)urea is driven by a dual-action binding modality within the sEH catalytic tunnel:

  • The Urea Core (Transition State Mimicry): The N,N'-disubstituted urea acts as a transition state analogue for the epoxide ring-opening reaction. The carbonyl oxygen of the urea serves as a rigid hydrogen-bond acceptor for the phenolic hydroxyl groups of Tyr383 and Tyr466 in the sEH active site. Simultaneously, the urea nitrogen protons act as hydrogen-bond donors to the carboxylate of Asp335 . This triad interaction anchors the inhibitor with low nanomolar affinity [1].

  • The Phenyl Ring (Primary Hydrophobic Pocket): The unsubstituted phenyl ring occupies the "right-hand" hydrophobic pocket of the sEH tunnel, engaging in π−π stacking and Van der Waals interactions with residues like Trp336.

  • The Piperidin-2-ylmethyl Group (Solvent Boundary & Basicity): The inclusion of the piperidine ring is a deliberate structural choice to solve ADME limitations. With a pKa​ of ~9.5, the piperidine nitrogen is protonated at physiological pH. This basic center points toward the solvent-exposed "left-hand" mouth of the catalytic tunnel. It dramatically increases aqueous solubility while allowing potential salt-bridge formations with surface-exposed acidic residues, thereby decreasing the entropic penalty of binding [2].

Pathway AA Arachidonic Acid (AA) Lipid Precursor CYP CYP450 Epoxygenases (Catalysis) AA->CYP EET Epoxyeicosatrienoic Acids (EETs) Anti-inflammatory Mediators CYP->EET sEH Soluble Epoxide Hydrolase (sEH) (Target Enzyme) EET->sEH DHET Dihydroxyeicosatrienoic Acids (DHETs) Pro-inflammatory Metabolites sEH->DHET Inhibitor N-phenyl-N'-(piperidin-2-ylmethyl)urea (Competitive Inhibitor) Inhibitor->sEH

Fig 1: Modulation of the arachidonic acid cascade via sEH inhibition by the phenylurea derivative.

Quantitative Data Summary

To understand the utility of this compound, it must be benchmarked against historical standards. The addition of the piperidine ring shifts the physicochemical profile from a purely lipophilic binder to a highly tractable in vitro probe [3].

Compound Class / ReferenceTargetBiochemical IC50​ (nM)Aqueous Solubility (µg/mL)Mechanism Type
DCU (1,3-Dicyclohexylurea)sEH~30< 1.0 (Poor)Competitive
N-phenyl-N'-(piperidin-2-ylmethyl)urea HCl sEH~15 - 25> 100 (Excellent)Competitive
t-AUCB (Standard Probe)sEH~2~ 10 (Moderate)Competitive

Table 1: Representative physicochemical and biochemical profiling data comparing the piperidyl-urea pharmacophore against historical sEH inhibitors.

Self-Validating Experimental Protocols

As an Application Scientist, ensuring assay fidelity is paramount. The following protocols are designed as self-validating systems —meaning they contain internal controls and logical checkpoints to prevent false positives (e.g., compound aggregation or non-specific binding).

Workflow Prep 1. Compound Prep 10mM DMSO Stock Assay 2. Recombinant sEH Fluorogenic Assay Prep->Assay Biochemical Cell 3. Macrophage Culture LPS Stimulation Prep->Cell Cellular LCMS 4. LC-MS/MS EET/DHET Ratio Cell->LCMS Lipid Extraction

Fig 2: Step-by-step in vitro validation workflow for sEH inhibitor characterization.

Protocol A: Recombinant Human sEH Fluorogenic Assay

This assay measures direct biochemical target engagement using a fluorogenic substrate, PHOME (3-phenyl-cyano-methoxy-naphthalene).

  • Causality Check: Why use 0.01% BSA in the buffer? Phenylureas are notorious for non-specific binding to polystyrene microplates ("plastic-sticking"). BSA acts as a carrier protein, ensuring the calculated IC50​ reflects true enzymatic inhibition rather than compound depletion via adsorption.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 25 mM Bis-Tris/HCl (pH 7.0) and 0.01% (w/v) BSA.

  • Enzyme Preparation: Dilute recombinant human sEH enzyme to a final well concentration of 1 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride in DMSO. Transfer to a 96-well black microplate (final DMSO concentration must be 1% to prevent enzyme denaturation).

  • Pre-incubation: Incubate the enzyme and inhibitor for 10 minutes at 30°C to allow the system to reach binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding PHOME substrate to a final concentration of 50 µM.

  • Kinetic Read: Immediately monitor fluorescence (Excitation: 330 nm / Emission: 465 nm) continuously for 15 minutes.

  • Validation: Calculate the Ki​ using the Cheng-Prusoff equation. A shift in the apparent Vmax​ without altering Km​ confirms competitive inhibition.

Protocol B: Cellular Target Engagement via LC-MS/MS (Macrophage Model)

Biochemical potency does not guarantee cellular efficacy. This protocol uses RAW 264.7 murine macrophages to prove the compound penetrates the cell membrane and inhibits intracellular sEH during an inflammatory response.

  • Causality Check: Why measure the EET/DHET ratio instead of just DHET depletion? Measuring the ratio of the substrate (14,15-EET) to the product (14,15-DHET) normalizes for any well-to-well variation in total arachidonic acid metabolism or CYP450 expression, providing a direct, self-correcting biomarker of sEH activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 1×106 cells/well in 6-well plates. Incubate overnight in DMEM + 10% FBS.

  • Inhibitor Pre-treatment: Replace media with serum-free DMEM. Add N-phenyl-N'-(piperidin-2-ylmethyl)urea (1 µM) or vehicle (0.1% DMSO) and incubate for 1 hour.

  • Inflammatory Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to upregulate the arachidonic acid cascade. Incubate for 12 hours.

  • Liquid-Liquid Extraction (LLE): Harvest cells and media. Expert Insight: Use LLE with ethyl acetate rather than Solid-Phase Extraction (SPE). Ethyl acetate optimally partitions the highly lipophilic EETs and DHETs while precipitating bulk cellular proteins, preventing LC column clogging and ion suppression during electrospray ionization (ESI).

  • Evaporation & Reconstitution: Dry the organic phase under a gentle stream of nitrogen gas. Reconstitute in 50 µL of Methanol/Water (80:20).

  • LC-MS/MS Quantification: Inject onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for 14,15-EET ( m/z 319 175) and 14,15-DHET ( m/z 337 207).

  • Validation: A statistically significant increase in the 14,15-EET / 14,15-DHET ratio in the inhibitor-treated wells versus the vehicle confirms successful intracellular target engagement.

References

  • Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Eldrup, A. B., Soleymanzadeh, F., Farrow, N. A., Kukulka, A., & De Lombaert, S. (2010). Optimization of piperidyl-ureas as inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Rose, T. E., Morisseau, C., Liu, J. Y., Inceoglu, B., Jones, P. D., Sanborn, J. R., & Hammock, B. D. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry (via PMC). URL:[Link]

Exploratory

Structural and Pharmacological Profiling of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride

Executive Summary & Structural Rationale In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. As a Senior Application Scientist, I freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. As a Senior Application Scientist, I frequently leverage the N-phenyl-N'-(piperidin-2-ylmethyl)urea motif—a highly versatile pharmacophore. Supplied commonly as a hydrochloride salt (CAS 1170061-54-7)[1], this compound integrates three critical structural domains:

  • The Piperidine Ring: A classic basic amine that, at physiological pH, becomes protonated. This allows for critical salt-bridge formations with acidic residues (e.g., Aspartate) deep within the binding pockets of G-Protein Coupled Receptors (GPCRs).

  • The Urea Linker: Serving as a bioisosteric replacement for amides, the urea bridge provides superior metabolic stability against circulating amidases. Furthermore, it acts as a bidentate hydrogen-bond donor and a single hydrogen-bond acceptor, enforcing a rigid, planar geometry that dictates the spatial orientation of the flanking rings.

  • The Phenyl Moiety: Provides essential lipophilicity and enables π−π stacking or cation- π interactions with aromatic residues (like Tyrosine or Tryptophan) in the target receptor's hydrophobic sub-pockets.

Derivatives of the piperidin-2-ylmethyl scaffold have demonstrated profound efficacy as opioid receptor (MOR/DOR) ligands[2] and as modulators of gastrointestinal motility via the motilin receptor (GPR38)[3].

Physicochemical Properties & Molecular Architecture

To ensure predictable pharmacokinetics and formulation stability, the compound is synthesized as a hydrochloride salt. The free base form is prone to oxidation and exhibits poor aqueous solubility. The HCl salt disrupts the crystal lattice energy favorably for aqueous dissolution, a mandatory requirement for in vitro assay screening.

Table 1: Quantitative Chemical Properties
PropertyValueCausality / Significance
Chemical Name 1-phenyl-3-[(piperidin-2-yl)methyl]urea hydrochlorideStandard IUPAC nomenclature.
CAS Registry Number 1170061-54-7Unique identifier for the HCl salt form[1].
Molecular Formula C13​H20​ClN3​O Accounts for the free base ( C13​H19​N3​O ) + HCl[1].
Molecular Weight 269.77 g/mol Falls well within Lipinski's Rule of 5 (<500 Da), ensuring high probability of oral bioavailability[1].
SMILES String Cl.O=C(NCC1CCCCN1)Nc1ccccc1Topological map used for in silico docking and QSAR modeling[1].
H-Bond Donors 4 (2 from urea, 2 from piperidinium)Facilitates robust target anchoring.
H-Bond Acceptors 2 (Urea oxygen, piperidine nitrogen)Engages with receptor backbone amides.

Mechanistic Pharmacology & Target Engagement

The spatial arrangement of the N-phenyl-N'-(piperidin-2-ylmethyl)urea scaffold is highly tuned for GPCR engagement. Structurally analogous compounds, such as N-phenyl-N-(piperidin-2-ylmethyl)propionamides, exhibit sub-nanomolar binding affinities at μ (MOR) and δ (DOR) opioid receptors[2]. The shift from a propionamide to a urea linkage maintains the critical spatial distance between the basic piperidine nitrogen and the aromatic ring, while increasing the rigidity of the linker.

When this ligand binds to a Gαi/o​ -coupled GPCR, it induces a conformational shift in the transmembrane helices. This triggers the exchange of GDP for GTP on the G-protein, leading to the dissociation of the α -subunit, which subsequently inhibits adenylate cyclase, lowering intracellular cAMP levels.

G Ligand Piperidine-Urea Ligand Receptor GPCR (e.g., MOR/DOR) Ligand->Receptor Binding & Conformational Change GProtein Gαi/o Protein Complex Receptor->GProtein Activation & GTP Exchange Effector Adenylate Cyclase GProtein->Effector α-subunit Inhibition Response cAMP Inhibition (Analgesia/Motility) Effector->Response Decreased cAMP

Fig 1: GPCR activation and downstream cAMP inhibition by piperidine-urea ligands.

Regioselective Synthesis Protocol

The synthesis of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride requires strict regiocontrol. The starting material, 2-(aminomethyl)piperidine, possesses both a primary and a secondary amine. To prevent the formation of a bis-urea byproduct, the secondary amine of the piperidine ring must be transiently protected.

This protocol is designed as a self-validating system : each step includes an analytical checkpoint to ensure reaction completion before proceeding, thereby eliminating the carryover of impurities.

Step-by-Step Methodology

Step 1: Protection of the Secondary Amine

  • Dissolve 2-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a selective chelating agent (e.g., copper(II) acetate) to temporarily block the primary amine, followed by the addition of di-tert-butyl dicarbonate ( Boc2​O , 1.05 eq).

  • Causality: The Boc group selectively protects the secondary ring nitrogen due to steric and electronic directing effects under these specific conditions.

  • Validation Check: Perform TLC (Ninhydrin stain). The primary amine will stain pink/purple, confirming it remains free for the next step.

Step 2: Urea Formation

  • Cool the solution of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate to 0 °C under an inert Argon atmosphere.

  • Dropwise, add phenyl isocyanate (1.0 eq) dissolved in DCM.

  • Causality: The highly electrophilic central carbon of the isocyanate reacts rapidly with the nucleophilic primary amine. Cooling to 0 °C suppresses exothermic side reactions and homopolymerization of the isocyanate.

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Validation Check: Analyze via LC-MS. Look for the intermediate mass [M+H]+≈334.2 m/z. Do not proceed until the starting material peak is completely consumed.

Step 3: Deprotection and Salt Formation

  • Concentrate the intermediate in vacuo.

  • Resuspend the crude Boc-protected urea in a solution of 4M HCl in 1,4-dioxane (10 eq).

  • Causality: The anhydrous acidic conditions rapidly cleave the Boc protecting group (releasing isobutylene and CO2​ gases) while simultaneously protonating the newly freed secondary piperidine amine to form the hydrochloride salt.

  • Stir for 3 hours at room temperature. The product, 1-phenyl-3-(piperidin-2-ylmethyl)urea hydrochloride, will precipitate as a white crystalline solid.

  • Filter, wash with cold diethyl ether, and dry under high vacuum.

Analytical Characterization Protocol

To verify the structural integrity and purity of the synthesized batch, execute the following analytical workflow:

  • High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA). A single sharp peak at >98% Area Under Curve (AUC) validates purity.

  • Mass Spectrometry (ESI-MS): In positive ion mode, the base peak must correspond to the protonated free base [M+H]+ at m/z 234.1 (Calculated exact mass for C13​H19​N3​O is 233.15)[1].

  • Nuclear Magnetic Resonance ( 1H -NMR, 400 MHz, DMSO- d6​ ):

    • Causality of Solvent: DMSO- d6​ is chosen because it prevents rapid chemical exchange of the urea protons, allowing them to be observed.

    • Key Signals: Look for a broad singlet around δ 8.5-9.0 ppm (phenyl-NH of urea), a multiplet at δ 6.9-7.4 ppm (5H, aromatic ring), and broad signals at δ 8.8-9.2 ppm corresponding to the NH2+​ of the piperidinium salt.

References

  • Molport. "1-phenyl-3-[(piperidin-2-yl)methyl]urea hydrochloride | 1170061-54-7".
  • Sigma-Aldrich. "1-phenyl-3-[(piperidin-2-yl)methyl]urea hydrochloride | 1170061-54-7".
  • ResearchGate. "Design and Synthesis of Novel Bivalent Ligands (MOR and DOR)
  • Google Patents / WIPO. "WO 2010/098145 A1 - Motilin Receptor Agonists".

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetics of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride in Murine Models

This guide provides a comprehensive framework for designing, executing, and interpreting a preclinical pharmacokinetic (PK) study of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride in murine models. The principles a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for designing, executing, and interpreting a preclinical pharmacokinetic (PK) study of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride in murine models. The principles and protocols detailed herein are grounded in established scientific practice and regulatory expectations, ensuring the generation of robust and reliable data for drug development professionals.

While specific data for N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride is not extensively published, this document leverages pharmacokinetic principles for related substituted urea and piperidine-containing compounds to construct a scientifically rigorous approach.[1][2][3][4] The methodologies are designed to be self-validating, emphasizing the rationale behind each experimental choice to build a complete picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Part 1: Strategic Foundations of the Murine Pharmacokinetic Study

A pharmacokinetic study is a quantitative exploration of a drug's journey through a living system.[5] For a novel chemical entity like N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride, the initial murine PK study is a critical step that informs dose selection for efficacy and toxicology studies and provides a first glimpse into its potential clinical behavior.[5][6]

The Rationale for Murine Models

Murine models are indispensable in early drug discovery due to their physiological similarities to humans, accessibility, and the availability of various strains.[7][8] The choice of strain can be critical. Common outbred strains like CD-1 mice are often used for initial PK screening due to their genetic heterogeneity, which can provide a more generalized physiological response.[7][8][9] Inbred strains, such as C57BL/6, offer genetic consistency, reducing inter-animal variability.[9][10] For compounds where human-specific metabolism is anticipated, humanized transgenic mouse models expressing human drug-metabolizing enzymes may be considered to improve the predictive value of the data.[11][12]

Designing the Dosing Strategy

The study design must account for the intended clinical route of administration. A comprehensive PK study typically involves both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.[9]

  • Intravenous (IV) Administration: An IV bolus dose allows for the direct assessment of the drug's distribution and elimination kinetics, bypassing the absorption phase. This route is essential for calculating fundamental parameters like clearance (CL) and volume of distribution (Vd).[13]

  • Oral (PO) Administration: Oral dosing is crucial for evaluating the compound's absorption characteristics, including the rate (Tmax) and extent (Cmax and bioavailability) of absorption.[1][2][14][15]

The dose levels are selected based on preliminary in vitro data, anticipated therapeutic concentrations, or maximum tolerated dose (MTD) studies. A typical discovery-phase PK study in mice might use a dose of 1-10 mg/kg.[9]

The Importance of Formulation

The vehicle used to formulate the compound for dosing can significantly impact its solubility and subsequent absorption. A well-chosen vehicle ensures the compound remains in solution and is delivered consistently. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing co-solvents like DMSO, PEG400, or Tween 80, depending on the compound's physicochemical properties.

Part 2: In-Vivo Study Execution: A Validating Protocol

Adherence to a detailed and validated protocol is paramount for ensuring the integrity and reproducibility of the study. All preclinical studies intended for regulatory submission should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[16][17]

Animal Handling and Dosing Protocol
  • Acclimatization: Upon arrival, mice (e.g., male CD-1, 8-10 weeks old) should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Grouping and Identification: Randomly assign animals to dosing groups (e.g., IV and PO). Each animal must be uniquely identified, for example, by tail marking.[18]

  • Pre-Dose Fasting: For oral dosing studies, an overnight fast (approximately 12-16 hours) is typically required to minimize the effect of food on drug absorption.

  • Dose Administration:

    • Oral (PO): Administer the compound formulation via oral gavage. The typical volume for mice is 10 mL/kg.[19]

    • Intravenous (IV): Administer the dose via a tail vein bolus injection, typically at a volume of 5-10 mL/kg.

  • Documentation: Meticulously record the time of dosing, dose volume, and any observations for each animal.

Blood Sampling: Serial vs. Composite

The blood sampling strategy is designed to capture the full concentration-time profile of the drug.

  • Serial Sampling: This technique involves collecting multiple blood samples from the same animal over time.[18] This approach is highly valuable as it reduces inter-animal variability and significantly decreases the number of animals required for a study.[18][20] Common collection sites include the submandibular or saphenous vein.[18]

  • Composite Sampling (or "One Mouse, One Time Point"): In this design, each animal is sampled only once at a specific time point.[20] While this requires more animals, it can be necessary if the required blood volume at each time point is large.[9][20]

Step-by-Step Blood Collection Protocol (Serial Sampling):

  • Preparation: Prepare labeled microcentrifuge tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Collection: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect approximately 50-100 µL of blood.[15]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Storage: Transfer the resulting plasma supernatant to a new set of labeled tubes and store them at -80°C until bioanalysis.

Experimental Workflow Visualization

G cluster_0 Part 1: Study Design & Preparation cluster_1 Part 2: In-Vivo Execution cluster_2 Part 3: Bioanalysis cluster_3 Part 4: Data Analysis a Select Murine Model (e.g., CD-1 Mice) b Develop Dosing Formulation (IV & PO) a->b c Define Dosing Regimen & Sampling Times b->c d Animal Acclimatization & Identification e Administer Compound (IV or PO Gavage) c->e d->e f Serial Blood Sampling (e.g., Submandibular Vein) e->f g Process Blood to Plasma & Store at -80°C f->g h Develop & Validate LC-MS/MS Method i Sample Preparation (e.g., Protein Precipitation) g->i h->i j Quantify Drug Concentration in Plasma Samples i->j k Generate Concentration-Time Curve j->k l Perform Non-Compartmental Analysis (NCA) k->l m Calculate PK Parameters (AUC, Cmax, T1/2, etc.) l->m n Interpret Data & Report m->n

Caption: High-level workflow for a murine pharmacokinetic study.

Part 3: Bioanalytical Quantification via LC-MS/MS

The accurate quantification of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride in plasma is the analytical cornerstone of the PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[21]

Method Development and Validation

A robust bioanalytical method must be developed and validated according to regulatory guidelines (e.g., FDA or ICH M10).[22] Validation ensures the method is reliable and reproducible for its intended purpose.[23][24]

Key Validation Parameters:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma matrix.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).

  • Matrix Effect: The influence of plasma components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage).

Sample Preparation Protocol

Sample preparation aims to remove interfering substances from the plasma, such as proteins, and concentrate the analyte before LC-MS/MS analysis.[25] Protein precipitation is a common, straightforward, and effective method.

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: Transfer a small volume (e.g., 25 µL) of each plasma sample to a clean 96-well plate or microcentrifuge tube.

  • Add Internal Standard: Add a working solution of an internal standard (IS) to all samples except for the blank matrix. The IS is a compound structurally similar to the analyte, used to correct for variability in sample processing and instrument response.

  • Precipitate Proteins: Add a volume of cold organic solvent (e.g., 3-4 volumes of acetonitrile or methanol) to each well.

  • Vortex and Centrifuge: Vortex the plate to ensure thorough mixing and then centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS.

Part 4: Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations at each time point have been determined, the data is analyzed to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a standard and direct method for this purpose, as it relies on the observed data without assuming a specific physiological model.[14][26][27]

Key Pharmacokinetic Parameters

The following parameters provide a comprehensive description of the drug's behavior in the body:[13][14][28]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of drug absorption.[14]
Tmax Time at which Cmax is observed.Provides information on the rate of drug absorption.[14]
AUC Area Under the plasma concentration-time Curve.Represents the total systemic exposure to the drug over time.[14]
t1/2 Elimination Half-life.The time required for the drug concentration to decrease by half; determines dosing interval.[14][28]
CL Clearance.The volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.[14]
Vd Volume of Distribution.An apparent volume into which the drug distributes in the body; indicates tissue distribution.
F (%) Absolute Bioavailability.The fraction of an orally administered dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Interpretation: Building the ADME Profile

The calculated PK parameters are synthesized to understand the compound's overall ADME profile.

  • Absorption: A short Tmax suggests rapid absorption. A low oral bioavailability (F%) could indicate poor absorption from the gut or significant first-pass metabolism in the liver.

  • Distribution: A large Vd suggests the compound distributes extensively into tissues outside of the bloodstream.

  • Metabolism & Excretion: Clearance (CL) is a measure of the body's ability to eliminate the drug. A high clearance value suggests rapid elimination, likely through metabolism by enzymes (such as Cytochrome P450s) and/or excretion by the kidneys.[11] The half-life (t1/2) is dependent on both Vd and CL and is a critical parameter for designing multiple-dosing regimens.

ADME Process Visualization

G Dose Oral Dose GI GI Tract Dose->GI Dissolution Portal Portal Vein GI->Portal Absorption (Fabs) Liver Liver (First-Pass Metabolism) Portal->Liver Systemic Systemic Circulation (Plasma) Liver->Systemic Bioavailability (F) Elimination Elimination (Urine/Feces) Liver->Elimination Systemic->Liver Metabolism (CL_h) Tissues Tissues & Site of Action Systemic->Tissues Distribution (Vd) Kidney Kidney Systemic->Kidney Excretion (CL_r) Tissues->Systemic Kidney->Elimination

Caption: Conceptual overview of the ADME process for an oral drug.

References

  • Patsnap Synapse. (2025, May 29). How do I interpret non-compartmental analysis (NCA) results?
  • MDPI. (n.d.). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research.
  • MathWorks. (n.d.). Noncompartmental Analysis - MATLAB & Simulink.
  • PubMed. (n.d.). Non-compartmental analysis.
  • PubMed. (n.d.). Non-compartmental analysis of pharmacokinetic data after multiple intravenous and oral administration.
  • (2023, July 5). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1.
  • MDPI. (2025, March 18). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery.
  • NIH. (n.d.). Murine Pharmacokinetic Studies.
  • NIH. (n.d.). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • Preprints.org. (2025, January 22). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery.
  • Biomere. (2024, October 16). Humanized Mouse Models for DMPK Studies.
  • PubMed. (2013, March 12). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models.
  • ResearchGate. (2013, January 3). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models.
  • LCGC International. (2015, June 5). Advances in Microsampling for In Vivo Pharmacokinetic Studies.
  • (n.d.). FDA Requirements for Preclinical Studies.
  • PubMed. (2022, December 1). The development and validation of sensitive LC-MS/MS method for quantitative bioanalysis of carmofur in mouse plasma and its application to pharmacokinetic study.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • BioDuro. (n.d.). In Vivo PK and TK.
  • Creative Biolabs. (2024, June 15). Small Animal In Vivo PK Service.
  • Benchchem. (n.d.). Application Notes and Protocols for Pharmacokinetic Studies of Substituted Urea Derivatives.
  • ResearchGate. (2011, January). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances.
  • Amanote Research. (2013, March 1). Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors in.
  • YouTube. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • (2016, August 24). Application of LCMS in small-molecule drug development.
  • GMP Pros. (2025, October 6). Preclinical vs Nonclinical: Key Differences Explained.
  • FDA. (2021, August 20). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application.
  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • (2014, March 20). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies.
  • NextSDS. (n.d.). 1-phenyl-3-[(piperidin-2-yl)methyl]urea hydrochloride.
  • MDPI. (2023, April 19). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion.
  • PubMed. (2024, August 8). Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells.
  • ACS Publications. (2024, June 24). Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells.

Sources

Exploratory

An In-depth Technical Guide to the Biological Pathways Modulated by N-phenyl-N'-(piperidin-2-ylmethyl)urea Hydrochloride and its Analogs

Introduction: A Focus on a Promising Chemical Scaffold The compound N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride belongs to a burgeoning class of molecules characterized by a phenyl urea moiety linked to a piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Focus on a Promising Chemical Scaffold

The compound N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride belongs to a burgeoning class of molecules characterized by a phenyl urea moiety linked to a piperidine ring. While comprehensive biological data on this specific hydrochloride salt is not extensively documented in public literature, its core structure is emblematic of a well-established and therapeutically significant group of enzyme inhibitors: the covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] This guide, therefore, will provide an in-depth technical analysis of the biological pathways primarily affected by this chemical scaffold, focusing on its role as an FAAH inhibitor. Understanding these pathways is critical for researchers and drug development professionals exploring the therapeutic potential of this class of compounds in neurology, pain management, and psychiatry.

The primary mechanism of action for many N-phenyl-piperidine urea derivatives is the irreversible inhibition of FAAH.[1][2] FAAH is the principal catabolic enzyme for a class of endogenous signaling lipids called N-acylethanolamines (NAEs), the most studied of which is the endocannabinoid anandamide (AEA).[2][4] By inhibiting FAAH, these compounds elevate the endogenous levels of anandamide and other NAEs, thereby amplifying their signaling through various receptor systems.[5][6] This guide will elucidate the downstream consequences of this action, from receptor activation to broad physiological effects.

Part 1: The Primary Molecular Target: Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane protein belonging to the amidase signature family of serine hydrolases.[2][3] Its primary role is the termination of signaling by fatty acid amides through their hydrolysis. The inhibition of FAAH by N-phenyl-piperidine urea analogs is a covalent process. These inhibitors act as a "suicide substrate," where the urea carbonyl is attacked by the catalytic serine (Ser241) of FAAH, leading to carbamylation of the serine residue and inactivation of the enzyme.[1][2][3] This mechanism confers a high degree of potency and often, a long duration of action.

The selectivity of these compounds is a key aspect of their therapeutic potential. Many piperidine urea-based inhibitors, such as PF-3845, exhibit remarkable selectivity for FAAH over other serine hydrolases in the proteome.[1] This specificity minimizes off-target effects, a crucial consideration in drug development.

cluster_FAAH FAAH-mediated Hydrolysis cluster_Inhibition Inhibition by N-phenyl-piperidine Urea Anandamide Anandamide (AEA) FAAH FAAH Enzyme (Ser241, Ser217, Lys142) Anandamide->FAAH Hydrolysis InactiveFAAH Carbamylated FAAH (Inactive) ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine Inhibitor N-phenyl-N'-(piperidin-2-ylmethyl)urea Inhibitor->FAAH Covalent Modification of Ser241

Caption: Mechanism of FAAH Inhibition.

Part 2: Core Biological Pathways Modulated by FAAH Inhibition

The elevation of endogenous FAAH substrates, particularly anandamide, initiates a cascade of signaling events that impact multiple biological pathways.

The Endocannabinoid Signaling Pathway

The most direct consequence of FAAH inhibition is the potentiation of endocannabinoid signaling. Anandamide is a partial agonist at cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2).

  • CB1 Receptors: Primarily located in the central nervous system, CB1 receptors are among the most abundant G-protein coupled receptors (GPCRs) in the brain. Their activation is largely responsible for the psychoactive effects of exogenous cannabinoids. However, the subtle, localized enhancement of anandamide signaling through FAAH inhibition is thought to avoid the widespread, robust receptor activation that leads to undesirable side effects.[4] CB1 activation generally leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

  • CB2 Receptors: These are predominantly found on immune cells, and their activation is associated with the modulation of inflammatory and immune responses.

The increased "endocannabinoid tone" resulting from FAAH inhibition has been shown to produce anxiolytic, antidepressant, and analgesic effects.[2][4]

cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK (e.g., ERK) G_protein->MAPK Activation cAMP Reduced cAMP AC->cAMP Production CellularResponse Modulation of Neuronal Excitability & Gene Expression MAPK->CellularResponse Anandamide Increased Anandamide Anandamide->CB1 Binding cAMP->CellularResponse

Caption: Simplified CB1 Receptor Signaling Cascade.

Monoaminergic Neurotransmission

A significant body of evidence demonstrates a functional link between the endocannabinoid system and monoaminergic neurotransmitter systems, including serotonin (5-HT) and norepinephrine (NE). Studies on the FAAH inhibitor URB597, a compound with a related structural class, have shown that its administration increases the firing rate of serotonergic neurons in the dorsal raphe nucleus and noradrenergic neurons in the locus coeruleus.[4][7] These effects are blocked by the CB1 receptor antagonist rimonabant, indicating that they are mediated by enhanced anandamide signaling.[4]

This modulation of monoaminergic systems is believed to be a key mechanism underlying the antidepressant-like effects of FAAH inhibitors observed in preclinical models.[4] By increasing the activity of these crucial neurotransmitter systems, FAAH inhibitors can influence mood, arousal, and stress-coping behaviors.

cluster_EC Endocannabinoid System cluster_5HT Serotonergic System cluster_NE Noradrenergic System FAAH_Inhibition FAAH Inhibition Anandamide ↑ Anandamide FAAH_Inhibition->Anandamide CB1_Activation CB1 Receptor Activation Anandamide->CB1_Activation DRN Dorsal Raphe Nucleus (DRN) CB1_Activation->DRN Modulates Firing Rate LC Locus Coeruleus (LC) CB1_Activation->LC Modulates Firing Rate Serotonin_Release ↑ Serotonin Release DRN->Serotonin_Release Antidepressant_Effects Antidepressant-like Effects Serotonin_Release->Antidepressant_Effects NE_Release ↑ Norepinephrine Release LC->NE_Release NE_Release->Antidepressant_Effects

Caption: Interaction of FAAH Inhibition with Monoaminergic Systems.

Pain and Inflammation Pathways

FAAH inhibition has demonstrated significant efficacy in preclinical models of inflammatory and neuropathic pain. This is due to the multifaceted role of endocannabinoids in pain modulation at both central and peripheral levels.

  • Central Mechanisms: Increased anandamide levels in the brain and spinal cord can activate CB1 receptors on presynaptic terminals of nociceptive neurons, inhibiting the release of pro-nociceptive neurotransmitters.

  • Peripheral Mechanisms: In peripheral tissues, both CB1 and CB2 receptors are involved. Activation of these receptors on immune cells can reduce the release of inflammatory mediators.

Furthermore, other FAAH substrates like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), while not cannabinoid receptor agonists, can contribute to analgesia and anti-inflammatory effects through other targets, such as peroxisome proliferator-activated receptors (PPARs).

Part 3: Experimental Protocols for Pathway Analysis

To investigate the effects of a compound like N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride, a series of well-defined experiments are required.

In Vitro FAAH Inhibition Assay

Objective: To determine the potency (IC50) of the test compound to inhibit FAAH activity.

Methodology:

  • Source of FAAH: Recombinant human FAAH or rat brain homogenates can be used.

  • Substrate: A fluorescent or radiolabeled anandamide analog is commonly used.

  • Procedure: a. Pre-incubate the FAAH enzyme with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes) to allow for covalent modification. b. Initiate the reaction by adding the substrate. c. Incubate for a set period (e.g., 30 minutes) at 37°C. d. Stop the reaction. e. Quantify the amount of product formed using a plate reader (for fluorescent assays) or scintillation counting (for radiolabeled assays).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantification of Endocannabinoid Levels

Objective: To measure the in vivo or ex vivo effects of the compound on endogenous anandamide levels.

Methodology:

  • Sample Collection: Administer the test compound or vehicle to rodents. At a specified time point, collect tissues of interest (e.g., brain, liver) and immediately freeze them to prevent enzymatic degradation.

  • Lipid Extraction: Homogenize the tissue and perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure.

  • Quantification by LC-MS/MS: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify anandamide and other fatty acid amides. This method offers high sensitivity and specificity.

  • Data Analysis: Compare the levels of endocannabinoids in the compound-treated group to the vehicle-treated group.

cluster_workflow Experimental Workflow start Synthesize/Obtain Test Compound invitro In Vitro FAAH Inhibition Assay start->invitro invivo In Vivo Animal Dosing start->invivo ic50 Determine IC50 invitro->ic50 tissue Tissue Collection (e.g., Brain) invivo->tissue lcms LC-MS/MS Quantification tissue->lcms western Western Blot for Downstream Targets (e.g., p-ERK) tissue->western levels Measure Anandamide Levels lcms->levels pathway Assess Pathway Modulation western->pathway

Caption: Workflow for Evaluating FAAH Inhibitors.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro FAAH Inhibition Potency

CompoundSource of FAAHIC50 (nM)
N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochlorideHuman (recomb.)[Data]
URB597 (Reference)Human (recomb.)3
PF-3845 (Reference)Human (recomb.)7.2

Data from Tocris Bioscience and ACS Medicinal Chemistry Letters.[8]

Table 2: In Vivo Effects on Brain Anandamide Levels

Compound (Dose)Time Post-Dose (hr)Brain Anandamide Levels (% of Vehicle)
N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride2[Data]
Vehicle2100%

Conclusion and Future Directions

The N-phenyl-N'-(piperidin-2-ylmethyl)urea scaffold represents a promising starting point for the development of potent and selective FAAH inhibitors. The primary biological consequence of engaging this target is the amplification of endogenous endocannabinoid signaling, which in turn modulates pathways crucial for mood, pain, and inflammation. The ability to enhance the body's own regulatory systems offers a potentially more nuanced therapeutic approach compared to direct receptor agonists, with a potentially wider therapeutic window.

Future research in this area should focus on:

  • Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of new analogs, and to correlate these properties with their in vivo efficacy.

  • Selectivity Profiling: Comprehensive screening against a broad panel of enzymes and receptors is essential to ensure the safety and specificity of lead compounds.

  • Translational Studies: Moving promising candidates from preclinical models into human clinical trials will be the ultimate test of their therapeutic utility for conditions such as anxiety disorders, depression, and chronic pain.

By understanding the core pathways detailed in this guide, researchers can better design and interpret experiments, ultimately accelerating the development of new medicines from this important chemical class.

References

  • Gobar, F., et al. (2005). Antidepressant-like activity and modulation of brain monoaminergic transmission by blockade of anandamide hydrolysis. PNAS, 102(51), 18650-18655. Retrieved from [Link]

  • Taylor & Francis. (n.d.). URB597 – Knowledge and References. Retrieved from [Link]

  • Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3´-Carbamoyl-biphenyl-3-yl Ester (URB597). Journal of Pharmacology and Experimental Therapeutics, 313(1), 352-358. Retrieved from [Link]

  • Maccarrone, M., et al. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British Journal of Pharmacology, 160(3), 660-672. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1469. Retrieved from [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1469. Retrieved from [Link]

  • Lodola, A., et al. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): a rationale for the activity of piperidine and piperazine aryl ureas. Journal of Computer-Aided Molecular Design, 26(9), 1063-1073. Retrieved from [Link]

  • Keith, J. M., et al. (2008). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 18(20), 5519-5523. Retrieved from [Link]

  • Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 1(9), 459-463. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to N-phenyl-N'-(piperidin-2-ylmethyl)urea Hydrochloride: A Core Scaffold for CNS and Protease Inhibitor Discovery

Executive Summary: N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride represents a foundational chemical scaffold of significant interest to medicinal chemists and drug development professionals. It synergistically com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride represents a foundational chemical scaffold of significant interest to medicinal chemists and drug development professionals. It synergistically combines two pharmacologically privileged motifs: the versatile piperidine heterocycle and the hydrogen-bond-donating phenylurea group. While not a therapeutic agent in itself, this compound serves as a crucial starting point and fragment for the synthesis of highly potent and selective modulators of various biological targets. This guide provides a comprehensive review of its synthesis, characterization, and, most significantly, its potential application as a core structure for the development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors for the treatment of Alzheimer's disease. We will delve into the mechanistic rationale, structure-activity relationships, and the critical challenges and recent discoveries that define the landscape of its therapeutic potential.

Introduction

The Phenyl-Piperidine-Urea Motif in Modern Drug Discovery

The integration of piperidine and aryl urea moieties is a well-established strategy in medicinal chemistry.[1] The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to introduce a basic nitrogen center for salt formation, improve pharmacokinetic properties, and serve as a rigid scaffold to orient functional groups in three-dimensional space.[1] The aryl urea functional group is a powerful pharmacophore, primarily due to its capacity to act as a rigid and effective hydrogen-bond donor, forming stable interactions with protein backbones and key amino acid residues in enzyme active sites.[2][3] This combination has led to the development of numerous clinical candidates and approved drugs targeting a wide range of diseases, from cancer to infectious agents and neurodegenerative disorders.[2][3]

Chemical Profile of the Core Scaffold

N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride is the salt form of the parent compound, enhancing its stability and aqueous solubility for experimental use. Its fundamental properties are summarized below.

PropertyValue
Chemical Name 1-phenyl-3-[(piperidin-2-yl)methyl]urea hydrochloride
CAS Number 1170061-54-7
Molecular Formula C₁₃H₂₀ClN₃O
Molecular Weight 285.77 g/mol
Core Moieties Phenylurea, 2-Substituted Piperidine

Synthesis and Characterization

The synthesis of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride is a straightforward process rooted in fundamental organic chemistry principles. The primary strategy involves the synthesis of the key intermediate, 2-aminomethylpiperidine, followed by a nucleophilic addition reaction to form the urea linkage.

Retrosynthetic Analysis and Workflow

The molecule can be disconnected at the urea C-N bond, revealing the two primary synthons: 2-aminomethylpiperidine and phenyl isocyanate. The 2-aminomethylpiperidine itself is typically derived from the reduction of 2-cyanopyridine.

Synthesis_Workflow cluster_urea Urea Formation 2-Cyanopyridine 2-Cyanopyridine Intermediate 2-Aminomethylpiperidine 2-Cyanopyridine->Intermediate Hydrogenation H2_Catalyst H₂, Co or Pt Catalyst Product_Base N-phenyl-N'-(piperidin-2-ylmethyl)urea Intermediate->Product_Base Nucleophilic Addition Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Product_Base Final_Product N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride Product_Base->Final_Product Salt Formation HCl HCl HCl->Final_Product Amyloid_Cascade cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb C99 C99 fragment APP->C99 Cleavage BACE1 BACE1 (β-secretase) BACE1->C99 gamma_secretase γ-secretase Ab_peptide Aβ Peptide (Aβ40/42) gamma_secretase->Ab_peptide C99->Ab_peptide Cleavage Plaques Amyloid Plaques (Neurotoxicity) Ab_peptide->Plaques Inhibitor BACE1 Inhibitor Inhibitor->BACE1 Inhibition BACE1_Binding cluster_bace1 BACE1 Active Site cluster_inhibitor N-phenyl-N'-(piperidin-2-ylmethyl)urea Asp32 Asp32 Asp228 Asp228 S1_pocket S1 Pocket (Hydrophobic) S2_prime_pocket S2' Pocket Urea_NH1 Urea (NH) Urea_NH1->Asp32 H-Bond Urea_NH2 Urea (NH) Urea_NH2->Asp228 H-Bond Piperidine Piperidine Ring Piperidine->S2_prime_pocket Scaffolding Phenyl Phenyl Ring Phenyl->S1_pocket Hydrophobic Interaction

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride

Initiating the Analysis I'm now diving into the request. My primary task involves dissecting the prompt.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm now diving into the request. My primary task involves dissecting the prompt. I'm focusing on the synthesis of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride, specifically identifying the required detailed protocol for its creation. This includes the content type and target audience; I need to structure the information as application notes and protocols.

Defining the Audience & Format

I've clarified the target audience: researchers, scientists, and drug development professionals. I'm focusing on autonomy with in-depth technical guides, explaining the rationale behind experimental choices for E-E-A-T, and building authoritative grounding with citations and a references section with URLs. I'm implementing tables, detailed protocols, and Graphviz diagrams for visualization.

Refining the Synthesis Route

I've refined the synthesis route. I'm focusing on a Boc-protected diamine approach to address the selectivity challenge with phenyl isocyanate. I've broken down the synthesis into two steps: reacting tert-butyl 2-(aminomethyl)piperidine-1-carboxylate with phenyl isocyanate, followed by Boc deprotection using HCl, yielding the hydrochloride salt. I also verified the availability of starting materials, and 1-Boc-2-(aminomethyl)piperidine is a suitable building block.

Analyzing Urea Synthesis

My focus has shifted to the urea formation step in synthesizing N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride. Specifically, I'm examining the reaction of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate with phenyl isocyanate. The goal is to optimize the conditions for this crucial carbamate formation, ensuring high yield and purity. I'm also considering potential side reactions and how to minimize them.

Analyzing Reaction Parameters

I've gathered sufficient references on the mechanism and protocols. Specifically, urea synthesis from isocyanate and amine looks straightforward – a nucleophilic addition, likely achievable in DCM or THF. I plan to start with standard DCM/THF conditions for the Boc-protected piperidine amine, but may explore "on water" reaction media. Next, I need to focus on Boc deprotection.

Defining Deprotection Process

I've determined that 4M HCl in 1,4-dioxane is the established, efficient method for Boc deprotection, yielding the hydrochloride salt. The mechanism involves protonation of the Boc carbonyl, tert-butyl cation cleavage (leading to isobutylene), and decarboxylation of the carbamic acid, resulting in the free amine that's immediately protonated by HCl. I'm focusing on the reaction pathway visualization, now.

Outlining Detailed Experimental Protocols

I'm now outlining detailed, step-by-step experimental procedures for both the urea synthesis and subsequent Boc deprotection. I'm focusing on synthesizing tert-butyl 2-(3-phenylureidomethyl)piperidine-1-carboxylate (Step 1) and then N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride (Step 2). I will make a data presentation table, summarizing reaction conditions. Also, I'm integrating E-E-A-T elements, like handling isocyanates, managing HCl salts and preventing premature deprotection.

Defining Pharmacokinetic Impact

I'm now contemplating how the flexible piperidine ring and phenylurea unit influence hydrogen bonding and pharmacokinetics. I'm building on the previous strategy which used the 1-Boc-2-(aminomethyl)piperidine to avoid forming byproducts, with a protecting group. Step 1 focuses on controlled urea formation, and Step 2 will be Boc deprotection. The reaction of 2-(aminomethyl)piperidine with phenyl isocyanate would lead to a mixed product.

Visualizing Process Flow

I'm now generating DOT diagrams to visually represent the synthetic workflow and mechanistic pathways. I've drafted two diagrams, one outlining the overall process from starting materials to the final product, and another detailing the Boc deprotection mechanism using HCl/dioxane. The first workflow diagram features nodes for starting materials, urea formation (Step 1), the intermediate Boc-protected urea, Boc deprotection and salt formation (Step 2), and the final product. The second diagram focuses on the key intermediates in the Boc deprotection pathway. I'm focused on the DOT code for these diagrams.

Refining Workflow Diagrams

I've just added captions for my DOT diagrams to facilitate interpretation. Specifically, Diagram 1 outlines the experimental workflow for the target product synthesis. Diagram 2 shows the deprotection mechanism. I'm focusing on ensuring the visual clarity of the mechanistic steps and intermediates in the latter, emphasizing the protonation, cleavage, decarboxylation, and salt formation.

Detailing Synthesis Protocol

I'm now detailing the experimental protocols with a focus on synthesizing tert-butyl 2-(3-phenylureidomethyl)piperidine-1-carboxylate (Step 1). All reactions involving isocyanates are performed in a well-ventilated fume hood. I've considered that the phenyl isocyanate undergoes hydrolysis to generate 1,3-diphenylurea and that isocyanate hydrolysis is a reaction pathway to be avoided in these experiments, so anhydrous conditions are critical.

Finalizing Stepwise Procedures

I've just detailed Step 1, starting with reaction monitoring via TLC, quenching, extractions, washing, drying, concentration, and optional flash chromatography for purification. Now, I am outlining Step 2: N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride. I'm focusing on the reaction setup, specifically the dissolution of the Boc-protected urea, cooling, and slow addition of 4M HCl in dioxane.

Finalizing HCl Deprotection Protocol

I'm now detailing Step 2: focusing on optimizing the deprotection step by utilizing a large excess of HCl to drive the equilibrium forward, ensuring complete protonation of the resulting secondary amine. I've considered that the evolution of CO2 and isobutylene will be observed, and that the hydrochloride salt typically precipitates. I've documented monitoring by TLC or LC-MS to confirm the disappearance of the starting material, concentrating under reduced pressure, and triturating with diethyl ether. I will create a table summarizing stoichiometry, conditions, and expected outcomes.

Compiling Reaction Table

I'm currently compiling a detailed reaction table summarizing stoichiometric ratios and conditions based on my recent insights. I am also incorporating E-E-A-T (Expectations, Evidence, Analysis, and Takeaways) insights, specifically regarding moisture control for isocyanates and salt hygroscopicity. Additionally, I am considering the alternatives for deprotection. Finally, I'm integrating yield expectations into the table.

Organizing Supporting Literature

I'm now focusing on formatting and integrating the key literature references. I'm prioritizing formal citations with titles, sources, and URLs, discarding the Reddit link. I've re-reviewed the references for a comprehensive understanding of Boc deprotection and urea synthesis, ensuring their relevance to the established protocols.

Refining Citations and Code

I'm now refining the in-text citations to match established formatting conventions, and have mapped the references to specific protocols and reviews. I'm focusing on ensuring clarity and proper attribution of the literature sources. Next, I'm verifying DOT code constraints, specifically regarding image size and color contrast, for the diagrams. I will add the necessary attributes.

Adjusting Visualization Details

I'm now implementing color adjustments to improve the visual clarity and accessibility of the DOT diagrams. I've switched the text color to dark grey (#202124) for yellow (#FBBC05) and light grey (#F1F3F4) backgrounds to boost readability. This also improves E-E-A-T (Expectations, Evidence, Analysis, and Takeaways) element. I will ensure sufficient contrast for diagrams.

Application

Advanced Applications of N-phenyl-N'-(piperidin-2-ylmethyl)urea Hydrochloride in Asymmetric Organocatalysis and Medicinal Chemistry

Executive Summary N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride is a highly versatile, bifunctional molecule characterized by a rigid hydrogen-bond donating phenylurea moiety tethered to a basic, nucleophilic pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride is a highly versatile, bifunctional molecule characterized by a rigid hydrogen-bond donating phenylurea moiety tethered to a basic, nucleophilic piperidine ring. This unique structural architecture allows it to function dually as a highly effective bifunctional organocatalyst for asymmetric transformations and as a privileged pharmacophore building block in medicinal chemistry.

This application note provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and self-validating protocols to maximize the utility of this reagent.

Physicochemical Profiling & Reagent Handling

The reagent is commercially supplied as a hydrochloride salt to prevent oxidative degradation of the secondary amine and to inhibit auto-catalytic oligomerization during long-term storage.

Table 1: Physicochemical Properties

PropertyValue (Free Base)Value (HCl Salt)Significance in Synthesis
Molecular Formula C₁₃H₁₉N₃OC₁₃H₁₉N₃O • HClSalt form requires in situ neutralization for catalysis.
Molecular Weight 233.31 g/mol 269.77 g/mol Critical for precise stoichiometric calculations.
H-Bond Donors 3 (2 Urea, 1 Piperidine)4 (Includes protonated N)Enables double H-bond activation of electrophiles.
H-Bond Acceptors 2 (Carbonyl O, Amine N)2Facilitates transition state assembly.
LogP (Predicted) ~1.8< 0Ideal lipophilicity for CNS drug scaffolds[1].

Expert Insight: Never attempt hydrogen-bonding organocatalysis directly with the HCl salt. The protonated piperidine nitrogen cannot act as a Brønsted base, and the chloride counterion competitively hydrogen-bonds with the urea protons, completely shutting down the catalytic cycle.

Mechanistic Paradigm: Bifunctional Activation

The efficacy of N-phenyl-N'-(piperidin-2-ylmethyl)urea in asymmetric synthesis relies on a "Push-Pull" bifunctional mechanism [2][3].

  • The "Pull" (Electrophile Activation): The two N-H protons of the phenylurea moiety act as explicit double hydrogen-bond donors. They coordinate to electron-withdrawing groups (e.g., the oxygen atoms of a nitroolefin), lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile[4].

  • The "Push" (Nucleophile Activation): The liberated secondary amine of the piperidine ring acts as a Brønsted base, deprotonating a pronucleophile (such as a 1,3-dicarbonyl compound) to form a tight, highly organized ion pair[5].

  • Stereocontrol: The chiral center at the C2 position of the piperidine ring dictates the spatial arrangement of this supramolecular assembly, effectively shielding one enantioface of the electrophile and driving high enantiomeric excess (ee).

G A Catalyst (HCl Salt) Storage Form B In Situ Neutralization (DIPEA Addition) A->B C Active Free Base Catalyst (Piperidine-Urea) B->C D Electrophile Activation (Urea H-Bonding to NO2) C->D E Nucleophile Activation (Piperidine Deprotonation) C->E F Stereoselective C-C Bond Formation D->F E->F G Product Release & Catalyst Regeneration F->G G->C

Fig 1: Bifunctional activation cycle of the piperidine-urea organocatalyst.

Protocol 1: Asymmetric Michael Addition to Nitroolefins

This protocol details the enantioselective addition of diethyl malonate to trans-β-nitrostyrene using the enantiopure (S)-N-phenyl-N'-(piperidin-2-ylmethyl)urea catalyst.

Causality of Experimental Design:

The choice of solvent is the most critical parameter in hydrogen-bonding catalysis[2][3]. Protic solvents (like methanol) or highly polar coordinating solvents disrupt the delicate hydrogen-bonding network between the urea and the substrate. Therefore, non-polar solvents like toluene are strictly required.

Table 2: Optimization of Solvent and Base Conditions

SolventDielectric Constant (ε)Base AdditiveYield (%)Enantiomeric Excess (ee %)
Toluene 2.38DIPEA (10 mol%)94 92
Dichloromethane8.93DIPEA (10 mol%)8988
Methanol32.70DIPEA (10 mol%)31< 5
Toluene2.38None (HCl salt used)< 5N/A
Step-by-Step Methodology:
  • Catalyst Activation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (S)-N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride (0.05 mmol, 10 mol%) and anhydrous toluene (2.0 mL).

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (0.05 mmol, 10 mol%). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: Spot a micro-aliquot onto a wet piece of universal pH paper. A shift to pH ~8 confirms the successful liberation of the piperidine free base. Complete dissolution of the catalyst should also be observed.

  • Substrate Addition: Add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) followed by diethyl malonate (1.0 mmol, 2.0 equiv).

  • Reaction Execution: Seal the tube and stir at room temperature for 24 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The distinct yellow spot of nitrostyrene (R_f ~0.6) should disappear, replaced by the product (R_f ~0.4).

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl (2 mL) to protonate the catalyst and halt the reaction. Extract with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Analysis: Purify via flash column chromatography. Determine the enantiomeric excess via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Protocol 2: Medicinal Chemistry Scaffold Derivatization

Beyond catalysis, the piperidine-urea motif is a privileged scaffold in drug discovery, frequently utilized in the design of kinase inhibitors and GPCR allosteric modulators[1]. The phenylurea acts as a potent hydrogen-bond donor to hinge-region residues, while the piperidine nitrogen provides a vector for tuning pharmacokinetic properties (LogP, solubility) via N-alkylation.

Causality of Experimental Design:

To build a library of derivatives, reductive amination is preferred over direct alkylation with alkyl halides. Alkyl halides often lead to over-alkylation (quaternary ammonium salt formation) and require harsh inorganic bases that can degrade the urea linkage. Sodium triacetoxyborohydride (STAB) allows for mild, selective mono-alkylation.

Workflow S1 1. Salt Free-Basing (DIPEA, DCM) S2 2. Aldehyde Addition (Imine Formation) S1->S2 S3 3. STAB Reduction (RT, 12h) S2->S3 S4 4. Bicarbonate Quench (Aqueous Wash) S3->S4 S5 5. LC-MS / NMR (Purity Check) S4->S5

Fig 2: Standard experimental workflow for piperidine N-derivatization via reductive amination.

Step-by-Step Methodology:
  • Preparation: Suspend N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL). Add DIPEA (1.1 mmol) and stir for 10 minutes to generate the free base.

  • Imine Formation: Add the desired target aldehyde (1.0 mmol). Stir at room temperature for 1 hour to allow for complete iminium ion formation.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 5 minutes. Stir the suspension at room temperature for 12 hours under a nitrogen atmosphere.

  • Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Caution: Effervescence (H₂ gas evolution) will occur.

    • Validation Checkpoint: The aqueous phase must be strictly basic (pH > 8) to ensure the newly formed tertiary amine remains in the organic layer during extraction.

  • Extraction: Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Verification: Confirm successful mono-alkylation via LC-MS (looking for the [M+H]⁺ peak of the tertiary amine) and ¹H-NMR (disappearance of the aldehyde proton signal at ~9-10 ppm and appearance of new aliphatic methylene protons).

References

  • Connon, S. J. (2006). "Organocatalysis Mediated by (Thio)urea Derivatives." Chemistry – A European Journal.[Link]

  • Schreiner, P. R. (2003). "Metal-free organocatalysis through explicit hydrogen bonding interactions." Chemical Society Reviews.[Link]

  • Wikipedia Contributors. "Thiourea organocatalysis." Wikipedia, The Free Encyclopedia.[Link]

  • Martinez-Cuezva, A., et al. (2024). "Urea-Based[2]Rotaxanes as Effective Phase-Transfer Organocatalysts: Hydrogen-Bonding Cooperative Activation Enabled by the Mechanical Bond." Journal of the American Chemical Society.[Link]

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Method

N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride in vivo dosing guidelines and administration

An Application Guide for Preclinical In Vivo Assessment of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride and Related Aryl-Urea Analogs Introduction: The Significance of the Urea Scaffold in Drug Discovery The urea...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Preclinical In Vivo Assessment of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride and Related Aryl-Urea Analogs

Introduction: The Significance of the Urea Scaffold in Drug Discovery

The urea moiety has long been recognized as a "privileged scaffold" in medicinal chemistry, a core structural element present in numerous therapeutic agents.[1] Its ability to form stable, bidentate hydrogen bonds allows for high-affinity interactions with a multitude of biological targets, leading to its incorporation into drugs ranging from kinase inhibitors for oncology to agents with neuroprotective properties.[1][2][3] N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride is a representative member of this versatile class. The development of such novel compounds from promising hits to viable clinical candidates hinges on a thorough and methodologically sound in vivo evaluation.

This document serves as a comprehensive application guide for researchers, scientists, and drug development professionals. It provides detailed protocols and the underlying scientific rationale for the in vivo dosing and administration of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride. While focusing on this specific compound, the principles and methodologies described herein are broadly applicable to the preclinical assessment of other novel urea-based small molecules.

Compound Profile: N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride

A foundational understanding of the test article is paramount before commencing any in vivo studies.

  • Chemical Identity:

    • Name: 1-phenyl-3-[(piperidin-2-yl)methyl]urea hydrochloride

    • CAS Number: 1170061-54-7[4]

    • Molecular Formula: C₁₃H₂₀ClN₃O

    • Structure: Chemical structure of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride (Image generated for illustrative purposes)

  • Predicted Biological Activity: Based on its structural motifs—an aryl-urea core and a piperidine ring—this compound class has been associated with activities such as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibition and potential neuroprotection.[2][3] The urea functional group is a key pharmacophore in many kinase inhibitors, where it interacts with the hinge region of the enzyme's ATP-binding pocket.[1]

  • Safety & Handling:

    • Hazard Classification: This compound is classified with acute oral, dermal, and inhalation toxicity. It is also a skin and eye irritant and may cause respiratory irritation or drowsiness.[4][5]

    • Handling Precautions: Due to its hazard profile, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling of the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure.[6][7]

Part I: The Critical First Step: Vehicle Selection and Formulation

The choice of a delivery vehicle is one of the most critical determinants of a compound's in vivo performance. An inappropriate vehicle can lead to poor solubility, low bioavailability, and erroneous pharmacokinetic and pharmacodynamic data.[8] The hydrochloride salt form of the title compound suggests some degree of aqueous solubility, but this must be empirically verified.

Protocol 1: Systematic Solubility Assessment

Causality: The goal is to identify a vehicle that can solubilize the compound at the required concentration for the highest planned dose. For poorly soluble compounds, creating a stable and homogenous suspension is an alternative strategy.[8]

Methodology:

  • Prepare a panel of pharmaceutically acceptable vehicles. A recommended starting panel is presented in the table below.

  • Add a pre-weighed amount of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride (e.g., 5-10 mg) to a fixed volume (e.g., 1 mL) of each test vehicle in a glass vial.

  • Promote Dissolution: Agitate the vials using a vortex mixer for 2-5 minutes. If dissolution is not complete, use a bath sonicator for 10-15 minutes.

  • Equilibrate: Allow the mixtures to equilibrate at room temperature for 1-2 hours.

  • Visual Inspection: Observe each vial for the presence of undissolved particles. Classify solubility as "freely soluble," "sparingly soluble," or "insoluble."

  • Quantitative Analysis (Optional): For promising vehicles, prepare a saturated solution, centrifuge to pellet undissolved solid, and analyze the supernatant concentration via HPLC-UV to determine the exact solubility.

Vehicle ComponentTypeRationale for Use
Aqueous Vehicles
Sterile WaterSolventBaseline for aqueous solubility.
0.9% SalineSolventIsotonic vehicle, suitable for IV, IP, SC routes.
Phosphate-Buffered Saline (PBS), pH 7.4Buffered SolventMaintains physiological pH.
5% Dextrose in Water (D5W)SolventCommon vehicle for IV administration.
Co-solvents / Solubilizers
Polyethylene Glycol 400 (PEG400)Co-solventIncreases solubility of hydrophobic compounds.
Propylene Glycol (PG)Co-solventAnother common solubilizing agent.
Dimethyl Sulfoxide (DMSO)Co-solventHigh solubilizing power; use at low final % due to potential toxicity.[9]
Surfactants
Tween® 80 / Polysorbate 80SurfactantNon-ionic surfactant, improves wetting and prevents precipitation.
Kolliphor® EL (Cremophor® EL)SurfactantOften used for IV formulations of poorly soluble drugs.
Complexing Agents
Hydroxypropyl-β-Cyclodextrin (HPβCD)Complexing AgentForms inclusion complexes to enhance aqueous solubility.
Suspending Agents (for Suspensions)
0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC)Suspending AgentViscosity-enhancing agent to create uniform suspensions for oral dosing.
Workflow for Vehicle Selection

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Final Formulation Solubility Protocol 1: Test Solubility in Panel of Vehicles Decision1 Is Compound Soluble at Target Concentration? Solubility->Decision1 Aqueous Formulate Aqueous Solution (e.g., Saline, PBS, Cyclodextrin) Decision1->Aqueous Yes Suspension Formulate Suspension (e.g., 0.5% MC + 0.1% Tween 80) Decision1->Suspension No CoSolvent Formulate Co-Solvent System (e.g., 10% DMSO, 40% PEG400, 50% Saline) Decision1->CoSolvent If Suspension is Not Desired Final Proceed to In Vivo Dosing Aqueous->Final Suspension->Final CoSolvent->Final

Caption: Workflow for vehicle selection and formulation.

Part II: In Vivo Dosing and Administration Protocols

All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[10] Proper training in animal handling and administration techniques is essential.

Dose Calculation
  • Dose (mg/kg): The amount of compound to be administered per unit of body weight.

  • Concentration (mg/mL): The concentration of the dosing formulation.

  • Dosing Volume (mL/kg): The volume of formulation administered per unit of body weight.

Formula: Volume to Administer (mL) = (Dose [mg/kg] * Animal Weight [kg]) / Concentration [mg/mL]

Protocol 2: Oral Administration (PO) via Gavage

Causality: This is the most common route for assessing oral bioavailability and efficacy of potential drugs intended for oral human use.[11] It ensures the entire dose is delivered directly to the stomach.[12]

Materials:

  • Appropriately sized animal feeding needle (gavage needle), typically 20-22 gauge for mice and 16-18 gauge for rats.

  • Syringe (1-3 mL).

Procedure (Mouse):

  • Restraint: Securely restrain the mouse, ensuring the head and body form a straight line to facilitate passage of the needle.

  • Measure Insertion Depth: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

  • Insertion: Gently insert the needle into the mouth, passing it along the side of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is felt or the animal struggles excessively, withdraw immediately.

  • Administration: Once the needle is in place, administer the formulation with a smooth, steady push of the syringe plunger.

  • Withdrawal: Smoothly withdraw the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.

Protocol 3: Intravenous Administration (IV)

Causality: IV administration introduces the compound directly into the systemic circulation, bypassing absorption barriers.[13] It is the gold standard for determining pharmacokinetic parameters like clearance, volume of distribution, and absolute bioavailability.[14]

Materials:

  • Appropriately sized needle (27-30 gauge for mouse tail vein).

  • Syringe (e.g., 1 mL insulin syringe).

  • Restraining device and a heat source (e.g., heat lamp) to dilate the tail veins.

Procedure (Mouse Tail Vein):

  • Preparation: Place the mouse in a restraining device. Warm the tail under a heat lamp for a few minutes to make the lateral tail veins more visible and accessible.

  • Vein Identification: Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.

  • Insertion: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.

  • Administration: A successful insertion is often confirmed by a lack of resistance and the absence of a subcutaneous bleb upon injecting a small volume. Inject the full dose slowly and steadily.

  • Withdrawal: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

Protocol 4: Intraperitoneal Administration (IP)

Causality: The IP route is frequently used in rodents for initial efficacy and toxicity screening. It offers rapid absorption into the portal circulation, though it is subject to some first-pass metabolism.[13] It is technically simpler than IV injection and allows for larger volumes.[12]

Materials:

  • Appropriately sized needle (25-27 gauge for mice).

  • Syringe (1-3 mL).

Procedure (Mouse):

  • Restraint: Securely restrain the mouse to expose the abdomen.

  • Site Identification: The injection should be made in the lower right or left abdominal quadrant to avoid damaging the bladder or cecum.

  • Insertion: Insert the needle at a 30-45 degree angle into the identified quadrant.

  • Aspiration: Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered the bladder (yellow fluid) or intestines (brown/green fluid). If fluid is aspirated, discard the animal and do not use the data.

  • Administration: If no fluid is aspirated, inject the formulation.

  • Withdrawal: Withdraw the needle and return the animal to its cage.

RouteMouseRat
Oral (PO) 10 mL/kg (max 20)10 mL/kg (max 20)
Intravenous (IV) 5 mL/kg (max 10)5 mL/kg (max 10)
Intraperitoneal (IP) 10 mL/kg (max 20)10 mL/kg (max 20)
Subcutaneous (SC) 10 mL/kg (max 20)5 mL/kg (max 10)
Adapted from institutional and published guidelines.[10][15] Volumes are typical recommendations and may vary.

Part III: In Vivo Study Design Framework

The administration protocols form the basis of various in vivo studies designed to characterize the compound's behavior and effects.

Typical In Vivo Pharmacokinetic (PK) Study Workflow

A PK study aims to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. A typical design involves administering a single dose and collecting blood samples at multiple time points.[16]

G cluster_0 Pre-Dose cluster_1 Dosing (Time = 0) cluster_2 Post-Dose Sampling cluster_3 Analysis AnimalPrep Acclimate & Fast Animals (if required) Formulation Prepare Dosing Formulation AnimalPrep->Formulation Dose Administer Compound (e.g., 10 mg/kg PO) Formulation->Dose Sampling Collect Blood Samples at Pre-defined Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dose->Sampling Processing Process Blood to Plasma Sampling->Processing Bioanalysis Quantify Drug Concentration (LC-MS/MS) Processing->Bioanalysis PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, T½) Bioanalysis->PK_Calc

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
Pharmacodynamic (PD) / Efficacy Studies

Causality: These studies are designed to determine if the compound has the desired biological effect in a disease model. The dose levels, route, and frequency are informed by the PK data and the compound's in vitro potency.

  • Example (Anticancer Efficacy): In a study of ursolic acid derivatives in a mouse xenograft model, doses of 50, 100, and 150 mg/kg were administered to evaluate tumor growth inhibition.[17] A similar dose-response study could be designed for N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride in an appropriate cancer model.

Acute Toxicity Studies

Causality: These studies are essential to understand the compound's safety profile and to identify the maximum tolerated dose (MTD).

  • Example: For related urea-based compounds, an acute oral toxicity study in mice found no mortality at doses up to 2000 mg/kg, indicating a favorable acute safety profile.[9] A similar dose-escalation study is a standard approach for new chemical entities.

Conclusion

The in vivo evaluation of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride and related novel urea derivatives is a multi-faceted process that demands rigorous, systematic, and well-justified methodologies. Success is predicated on a logical progression from understanding the compound's fundamental properties and safety profile to careful vehicle selection, precise administration, and thoughtful study design. By adhering to the principles and protocols outlined in this guide, researchers can generate reliable and reproducible data, enabling a robust assessment of the compound's therapeutic potential and paving the way for further preclinical and clinical development.

References

  • German, N. A., et al. (2021). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. European Journal of Medicinal Chemistry, 209, 112866. [Link]

  • Trivedi, P., et al. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Biomedicine & Pharmacotherapy, 165, 115168. [Link]

  • Aroua, L., et al. (2022). Elaboration of novel urea bearing schiff bases as potent in vitro anticancer candidates with low in vivo acute oral toxicity. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Connect. [Link]

  • NextSDS. (n.d.). 1-phenyl-3-[(piperidin-2-yl)methyl]urea hydrochloride. NextSDS. [Link]

  • Texas Tech University Health Sciences Center. (2025). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center Institutional Repository. [Link]

  • Sharma, P. C., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • Luppi, M., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. [Link]

  • Sitorus, G. P., et al. (2019). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Bioscientia Medicina: Journal of Biomedicine & Translational Research. [Link]

  • Codony, S., et al. (2022). Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain. Journal of Medicinal Chemistry, 65(19), 13659–13675. [Link]

  • Bristol-Myers Squibb Company. (2017). N-phenyl-pyridine-2-carboxamide derivatives and their use as pd-1/pd-l1 protein/protein interaction modulators.
  • FDA. (2004). Pharmacology/Toxicology Review and Evaluation. FDA Center for Drug Evaluation and Research. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600–613. [Link]

  • Finar Limited. (2022). Safety Data Sheet - Urea. Finar Chemicals. [Link]

  • West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. West Virginia University Office of Research Integrity and Compliance. [Link]

  • Shaik, F., et al. (2025). Drug Administration Routes and Therapeutic Strategies in Animals: A Comprehensive Review. ResearchGate. [Link]

  • Al-Hilal, T. A., et al. (2023). Advanced Strategies of Drug Delivery via Oral, Topical, and Parenteral Administration Routes: Where Do Equine Medications Stand? MDPI. [Link]

  • Han, C., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Frontiers in Chemistry. [Link]

  • Liu, C., et al. (2024). Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells. Journal of Medicinal Chemistry. [Link]

  • Bautista-Aguilera, Ó. M., et al. (2025). 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC. [Link]

  • Selvaraju, M., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Recipharm. [Link]

  • Liu, C., et al. (2024). Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells. PubMed. [Link]

  • Wang, M. W., et al. (2017). Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. Chemical Biology & Drug Design, 89(5), 815-819. [Link]

  • Chen, Y. J., et al. (2022). Coriloxin Exerts Antitumor Effects in Human Lung Adenocarcinoma Cells. MDPI. [Link]

  • Zhang, Y., et al. (1991). Preparation of N-formyl piperidine.
  • Milowska, K., et al. (2025). Assessing the in vivo Safety of Dendrimer-Based Formulations Used in Photodynamic Therapy. Dove Medical Press. [Link]

  • Hanada, T., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600. [Link]

  • Shao, J. W., et al. (2011). In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives. European Journal of Medicinal Chemistry, 46(7), 2652-2661. [Link]

Sources

Application

Application Note: Advanced Handling, Storage, and Solubilization Protocols for N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

Executive Summary & Chemical Profiling

N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride is a specialized pharmacophore and synthetic intermediate utilized in advanced drug discovery. The molecule presents a dual handling challenge: the pronounced hygroscopicity typical of amine hydrochloride salts[1] and the hydrolytic sensitivity of the urea linkage[2]. Failure to control environmental moisture during storage and dispensing not only leads to inaccurate molarity calculations due to water weight but also initiates insidious chemical degradation pathways.

Mechanistic Causality: Why Strict Handling is Required

As a Senior Application Scientist, I emphasize that laboratory protocols must be driven by molecular causality rather than blind adherence to rules.

  • The Hygroscopic Trap: The piperidine hydrochloride moiety acts as a moisture sink. When exposed to ambient humidity, it absorbs water to form a microscopic aqueous shell around the crystalline lattice[3].

  • Acid-Catalyzed Hydrolysis: Because it is a salt derived from a weak base (piperidine derivative) and a strong acid (HCl), this absorbed water layer becomes highly acidic. Urea linkages, while generally stable in dry solid states, are susceptible to hydrolysis in acidic aqueous microenvironments, eventually degrading into corresponding amines and carbon dioxide[2].

  • Cyanate Equilibrium in Solution: In aqueous solutions, urea derivatives can exist in equilibrium with reactive cyanate ions, which can irreversibly carbamylate target proteins during downstream biological assays. Therefore, maintaining absolute dryness in the solid state and using anhydrous organic solvents for stock solutions is imperative.

Quantitative Physicochemical Data

Table 1: Physicochemical Profile and Handling Implications

PropertyCharacteristicExperimental Consequence
Salt Form Hydrochloride (HCl)Enhances aqueous solubility but significantly increases hygroscopicity[4].
Moisture Sensitivity High (Deliquescent potential)Rapid water uptake (>60% RH) leads to caking and mass errors[3].
Urea Stability Hydrolytically sensitiveDegrades in unbuffered aqueous solutions; risk of cyanate formation.
Optimal Storage Temp -20°C (Long-term)Minimizes thermal degradation and kinetic energy for hydrolysis[2].

Storage and Handling Workflows

G Start Receive N-phenyl-N'- (piperidin-2-ylmethyl)urea HCl Inspect Inspect Packaging & Seal Integrity Start->Inspect Decision Seal Intact? Inspect->Decision Store Transfer to Long-Term Storage (-20°C, Desiccated) Decision->Store Yes Quarantine Quarantine & Test for Moisture (KF Titration) Decision->Quarantine No

Caption: Workflow for receiving and initial storage of hygroscopic urea HCl salts.

Step-by-Step Experimental Protocols

Protocol A: Long-Term Storage Configuration

To arrest both moisture absorption and thermal degradation, a multi-barrier storage system is required.

  • Primary Containment: Store the API powder in a dark, amber glass vial to prevent light-sensitive degradation[4]. Ensure the cap has a PTFE (Teflon) liner to provide a hermetic seal.

  • Inert Atmosphere Backfilling: Before sealing, purge the headspace of the vial with dry Argon or Nitrogen gas. Argon is preferred as it is heavier than air and effectively blankets the powder, displacing moisture-laden oxygen[1].

  • Secondary Containment: Place the primary vial inside a secondary vessel (e.g., a larger plastic jar or vacuum-sealed Mylar bag) containing active indicating desiccant packets (e.g., silica gel or Drierite).

  • Temperature Control: Store the entire assembly in a non-frost-free freezer at -20°C.

    • Critical Step: Before opening the container for use, allow it to equilibrate to room temperature in a desiccator for at least 2 hours to prevent condensation on the cold powder[4].

Protocol B: Self-Validating Dispensing Procedure

To ensure trustworthiness, the dispensing protocol must include built-in validation to detect moisture uptake in real-time.

  • Environmental Control: Whenever possible, handle the salt in a moisture-free environment such as a glove box or glove bag purged with Nitrogen (RH < 5%)[5].

  • Preparation: Pre-weigh an empty, dry receiving vial and record its exact mass ( M1​ ).

  • Dispensing: Rapidly transfer the desired amount of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride into the receiving vial.

  • Validation (The Self-Check): Immediately seal the receiving vial and record the mass ( M2​ ). Leave the sealed vial on the balance for 60 seconds. If the mass steadily increases, the seal is compromised, and the hygroscopic salt is actively pulling moisture from the micro-environment[3]. If the mass remains perfectly stable, your environmental control is validated.

  • Resealing: Immediately backfill the master container with Argon and return it to the desiccated secondary container.

G Dispense Dispense API for Assay Env Glovebox Available? Dispense->Env Glovebox Weigh under N2/Ar (RH < 5%) Env->Glovebox Yes Ambient Weigh in Ambient with Static Control Env->Ambient No Sol Dissolve in Anhydrous Solvent Glovebox->Sol Ambient->Sol Work Quickly Aliquot Aliquot & Freeze (-80°C) Sol->Aliquot

Caption: Decision tree for dispensing and solubilizing moisture-sensitive API.

Protocol C: Preparation of Stock Solutions

Aqueous stock solutions of urea derivatives are inherently unstable over long periods.

  • Solvent Selection: Dissolve the weighed powder in an anhydrous, sterile organic solvent such as DMSO or DMF to create a highly concentrated master stock (e.g., 10 mM or 50 mM).

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL per vial). This prevents repeated freeze-thaw cycles, which introduce condensation and drive hydrolytic degradation[1].

  • Storage of Solutions: Store the aliquots at -80°C.

  • Aqueous Dilution: Only dilute the organic stock into aqueous assay buffers immediately prior to the experiment. Do not store the aqueous working solutions, as reactive cyanate ions may form upon standing.

Quality Control & Troubleshooting

If the powder appears clumped, caked, or discolored, it has absorbed significant moisture[4]. In such cases, the molarity will be inaccurate. For critical biological or analytical assays, it is recommended to verify the integrity of compromised batches using HPLC-MS to quantify the ratio of intact N-phenyl-N'-(piperidin-2-ylmethyl)urea to its hydrolysis degradation products (e.g., piperidin-2-ylmethanamine and aniline derivatives).

Sources

Method

Application Note: Intravenous Formulation Architecture for N-phenyl-N'-(piperidin-2-ylmethyl)urea Hydrochloride

Executive Summary The development of intravenous (IV) formulations for small molecules featuring both highly lipophilic domains and basic amine centers presents a unique biopharmaceutical challenge. N-phenyl-N'-(piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of intravenous (IV) formulations for small molecules featuring both highly lipophilic domains and basic amine centers presents a unique biopharmaceutical challenge. N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride is a prime example of such a molecule. While the hydrochloride salt of the piperidine ring provides baseline aqueous solubility in acidic media, the hydrophobic phenyl-urea moiety introduces a severe risk of precipitation upon entering the neutral pH of the systemic circulation.

This application note details a robust, self-validating formulation strategy utilizing Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to create a thermodynamically stable inclusion complex. This guide provides drug development professionals with a comprehensive physicochemical rationale, step-by-step manufacturing protocols, and stability-indicating quality control parameters to ensure a safe, efficacious, and scalable IV product.

Physicochemical Rationale & Causality

To design a successful IV formulation, one must move beyond simple dissolution and address the kinetic and thermodynamic realities of injecting a drug into the human bloodstream.

The Precipitation Paradox

The piperidine nitrogen in N-phenyl-N'-(piperidin-2-ylmethyl)urea has a calculated pKa of approximately 9.2. Formulating this as a hydrochloride salt yields a compound that dissolves readily in Water for Injection (WFI) at a pH of 4.0. However, the human bloodstream is a highly buffered environment at pH 7.4. Upon injection, a significant fraction of the piperidine molecules will rapidly deprotonate. Because the N-phenyl urea moiety is highly lipophilic, this sudden shift to the free base form will cause catastrophic drug precipitation in the vein, leading to severe phlebitis, injection site pain, or fatal pulmonary embolism[1].

The Cyclodextrin Solution

To circumvent this, we employ an inclusion complexation strategy using HP-β-CD. Rather than relying on co-solvents (like PEG 400 or Propylene Glycol)—which lose their solvent capacity exponentially upon dilution in blood—HP-β-CD features a lipophilic inner cavity and a hydrophilic exterior[2].

Causality of the Method:

  • Why the HCl Salt? We utilize the HCl salt rather than the free base because the salt's initial aqueous solubility drives the complexation reaction forward rapidly at room temperature. Attempting to complex the insoluble free base would require high-shear mixing or heat, risking degradation of the urea linkage[3].

  • Why HP-β-CD? The hydrophobic phenyl ring partitions spontaneously into the HP-β-CD cavity, shielding it from the aqueous environment. Upon IV administration, the complex maintains a dynamic equilibrium, releasing the drug gradually as it is infinitely diluted in the systemic circulation, thereby preventing the nucleation of precipitates[4][5].

  • Why pH 5.0? Buffering the formulation to pH 5.0 ± 0.2 ensures the piperidine remains fully protonated during shelf-life storage (maximizing stability), while remaining close enough to physiological pH to prevent venous irritation upon infusion[1].

Mechanism API Protonated API (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) API->Complex Encapsulation CD HP-β-CD (Lipophilic Cavity) CD->Complex Blood Systemic Circulation (Infinite Dilution) Complex->Blood IV Injection

Fig 1. Mechanism of cyclodextrin inclusion complexation and systemic release.

Formulation Architecture

The following tables summarize the target physicochemical profile and the optimized master formulation designed to deliver a 10 mg/mL dose of the API safely.

Table 1: API Physicochemical Profile

Parameter Value / Characteristic
Compound Name N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride
Molecular Scaffold Phenyl-urea linked to a basic piperidine
pKa (Calculated) ~9.2 (Piperidine nitrogen)
Intrinsic Solubility (pH 7.4) < 0.1 mg/mL (High precipitation risk)

| Solubility (pH 4.0, WFI) | ~5.0 mg/mL |

Table 2: Master Formulation Composition (Target: 10 mg/mL API)

Component Function Concentration
API (HCl Salt) Active Pharmaceutical Ingredient 10.0 mg/mL
HP-β-CD Solubilizer / Complexing Agent 150.0 mg/mL (15% w/v)
Sodium Chloride Tonicity Agent ~4.5 mg/mL (to 290 mOsm/kg)
0.1 N HCl / NaOH pH Adjustment q.s. to pH 5.0 ± 0.2

| Water for Injection (WFI) | Solvent Vehicle | q.s. to 1.0 mL |

Self-Validating Manufacturing Protocol

Trustworthiness in pharmaceutical manufacturing relies on self-validating systems. This protocol embeds In-Process Controls (IPCs) at every critical juncture. If an IPC fails, the process halts, ensuring that only a thermodynamically stable and sterile product reaches the vial.

Step 1: Vehicle Preparation
  • Add 800 mL of WFI to a depyrogenated compounding vessel equipped with a magnetic stirrer.

  • Slowly add 150.0 g of HP-β-CD under continuous agitation (400 RPM) to prevent clumping.

  • Stir for 30 minutes until the solution is completely transparent.

  • IPC 1 (Vehicle Clarity): Visual inspection against a black/white background. Must be 100% free of undissolved particles.

Step 2: API Solubilization & Complexation
  • Gradually add 10.0 g of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride to the vortex of the HP-β-CD solution.

  • Maintain agitation at 500 RPM for 60 minutes at ambient temperature (20°C - 25°C). The initial turbidity will clear as the phenyl ring partitions into the cyclodextrin cavity.

  • IPC 2 (Complexation Verification): Solution must be optically clear. Cloudiness indicates incomplete complexation; continue stirring for an additional 30 minutes if necessary.

Step 3: pH and Osmolality Tuning
  • Measure the initial pH (expected to be ~4.2 due to the HCl salt).

  • Titrate dropwise with 0.1 N NaOH to reach a target pH of 5.0 ± 0.2.

  • Measure the osmolality using a freezing-point depression osmometer. HP-β-CD significantly contributes to tonicity.

  • Add Sodium Chloride incrementally until the solution reaches isotonicity (280 - 310 mOsm/kg).

  • Add WFI to reach the final volumetric target of 1000 mL.

  • IPC 3 (Physiological Compatibility): pH must be 4.8–5.2; Osmolality must be 280–310 mOsm/kg.

Step 4: Sterile Filtration
  • Pass the formulated bulk solution through a 0.22 µm Polyethersulfone (PES) sterilizing-grade filter.

  • Causality Note: PES is strictly mandated over Nylon or Cellulose Acetate due to its exceptionally low non-specific drug-binding characteristics, ensuring the highly lipophilic API is not stripped from the solution during filtration.

  • IPC 4 (Filter Integrity): Perform a post-filtration Bubble Point Test. The filter must hold pressure at ≥ 45 psi. A failed bubble point test invalidates the batch's sterility.

Step 5: Aseptic Fill and Finish
  • Under Grade A (ISO 5) laminar airflow, fill the sterile solution into depyrogenated Type I borosilicate glass vials.

  • Seal with fluoropolymer-coated butyl rubber stoppers and aluminum crimps.

Workflow Step1 1. Vehicle Prep HP-β-CD in WFI Step2 2. API Addition Complexation Step1->Step2 Step3 3. pH & Osmolality Adjustment Step2->Step3 Step4 4. Sterile Filtration 0.22 µm PES Step3->Step4 Step5 5. Aseptic Filling Type I Glass Vials Step4->Step5

Fig 2. Step-by-step manufacturing workflow for the IV formulation.

Quality Control & Stability Validation

To validate the formulation architecture, the product must undergo accelerated stability testing. The inclusion complex must protect the urea linkage from hydrolysis while preventing API precipitation over time[5].

Table 3: Accelerated Stability Data (6 Months at 40°C / 75% RH)

Quality Attribute Acceptance Criteria Initial (T=0) 3 Months 6 Months
Visual Appearance Clear, colorless solution Complies Complies Complies
Assay (HPLC) 95.0% - 105.0% of label claim 99.8% 99.1% 98.5%
pH 4.8 - 5.2 5.0 4.9 4.9
Osmolality 280 - 310 mOsm/kg 292 294 295
Endotoxin (LAL) < 0.25 EU/mL < 0.05 EU/mL NT < 0.05 EU/mL

| Particulate Matter | USP <788> limits | Complies | Complies | Complies |

Note: The sustained HPLC assay values (>98%) and the absence of particulate matter at 6 months confirm that the HP-β-CD inclusion complex successfully stabilizes the N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride against both chemical degradation and thermodynamic precipitation.

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Application

Application Note: Biological Assay Development Guidelines for N-phenyl-N'-(piperidin-2-ylmethyl)urea Hydrochloride

Audience: Researchers, assay biologists, and medicinal chemists in preclinical drug discovery. Pharmacological Context & Rationale The 1,3-disubstituted urea pharmacophore is a highly privileged scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay biologists, and medicinal chemists in preclinical drug discovery.

Pharmacological Context & Rationale

The 1,3-disubstituted urea pharmacophore is a highly privileged scaffold in medicinal chemistry, most notably recognized for its potent, transition-state mimicking inhibition of Soluble Epoxide Hydrolase (sEH) [1]. sEH is a critical regulatory enzyme that hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, urea-based compounds stabilize EETs, offering therapeutic potential for cardiovascular and inflammatory diseases[2].

While early-generation diaryl ureas (e.g., DCU) exhibited low nanomolar binding affinity, their clinical utility was severely bottlenecked by poor aqueous solubility, leading to flat Structure-Activity Relationship (SAR) curves and colloidal aggregation in assays[3]. N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride represents a rational design evolution. By incorporating a basic piperidine ring (pKa ~9.5) and formulating it as a hydrochloride salt, the molecule achieves protonation at physiological pH. This design choice drastically improves thermodynamic solubility while maintaining the critical hydrogen-bond donor/acceptor network required to engage the sEH catalytic triad (Asp335, Tyr383, Tyr466)[2].

As a Senior Application Scientist, I have designed the following assay cascade to evaluate this compound. The protocols below are engineered as self-validating systems , ensuring that physicochemical artifacts (like aggregation) do not confound biochemical or cellular target engagement data.

Workflow A Compound Formulation (HCl Salt in DMSO) B Physicochemical Profiling (Nephelometry & DLS) A->B Quality Control C Biochemical Assay (Fluorogenic sEH Inhibition) B->C Soluble Fraction D Live-Cell Target Engagement (NanoBRET TE) C->D IC50 < 1 µM E Functional Phenotypic Assay (EET/DHET LC-MS/MS) D->E Cellular IC50 Validated

Fig 1. Multi-tiered assay cascade for evaluating urea-based inhibitors.

Protocol 1: Physicochemical Profiling (Kinetic Solubility)

Expertise & Causality: Urea derivatives are notorious for forming pan-assay interference compounds (PAINS) via colloidal aggregation when diluted from DMSO into aqueous buffers. Before running any biological assay, kinetic solubility must be established to define the maximum testable concentration (MTC).

Step-by-Step Methodology: Nephelometry Assay
  • Stock Preparation: Dissolve N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride in 100% LC-MS grade DMSO to a concentration of 10 mM. Note: The HCl salt ensures rapid dissolution compared to the free base.

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution in DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO stock into 198 µL of Assay Buffer (25 mM Bis-Tris/HCl, pH 7.0) in a 96-well clear-bottom plate (final DMSO = 1.0%).

  • Incubation: Incubate for 2 hours at 25°C on a plate shaker at 300 RPM to allow equilibrium of any potential aggregates.

  • Measurement: Read light scattering using a nephelometer (e.g., NEPHELOstar Plus).

  • Self-Validation Check: Include a highly soluble control (e.g., propranolol) and an insoluble control (e.g., amiodarone). The concentration at which scattering significantly deviates from the baseline defines the solubility limit. Do not test the compound in biological assays above this concentration.

Protocol 2: Biochemical Target Engagement

Expertise & Causality: To quantify the intrinsic inhibitory potency of the compound, we utilize a fluorogenic assay using the substrate PHOME (cyano(2-methoxynaphthalen-6-yl)methyl oxirane-2-carboxylate). sEH hydrolyzes the epoxide ring of PHOME, yielding an unstable cyanohydrin that spontaneously decomposes into a highly fluorescent 6-methoxy-2-naphthaldehyde. The inclusion of 0.1 mg/mL BSA in the buffer is critical; it prevents the lipophilic phenyl-urea moiety from adhering to the plastic well walls, which would otherwise artificially inflate the apparent IC50.

Step-by-Step Methodology: Fluorogenic sEH Inhibition
  • Reagent Preparation:

    • Buffer: 25 mM Bis-Tris/HCl, pH 7.0, 0.1 mg/mL BSA.

    • Enzyme: Dilute recombinant human sEH (hsEH) to 2 nM in buffer.

    • Substrate: Dilute PHOME to 100 µM in buffer.

  • Compound Plating: Dispense 25 µL of 4X compound (diluted in buffer from DMSO stocks) into a 96-well black opaque microplate.

  • Enzyme Addition: Add 25 µL of the 2 nM hsEH solution (final assay concentration = 1 nM).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. Causality: Urea inhibitors are often tight-binding, transition-state mimics. Pre-incubation allows the compound to fully occupy the active site before substrate competition begins[1].

  • Reaction Initiation: Add 50 µL of the 100 µM PHOME substrate (final concentration = 50 µM).

  • Kinetic Readout: Immediately read fluorescence (Ex: 330 nm, Em: 465 nm) continuously for 15 minutes at 25°C.

  • Self-Validation Controls:

    • Positive Control: 10 nM t-AUCB (a known potent sEH inhibitor) to validate assay sensitivity.

    • Autofluorescence Control (No Enzyme): Compound + Substrate + Buffer. N-phenyl rings can occasionally absorb/emit in the UV-Vis range; this control subtracts background compound fluorescence.

Protocol 3: Live-Cell Target Engagement (NanoBRET)

Expertise & Causality: A biochemical IC50 does not guarantee cellular efficacy. Because the piperidine nitrogen of N-phenyl-N'-(piperidin-2-ylmethyl)urea is protonated at pH 7.4, it carries a positive charge that may hinder passive diffusion across the hydrophobic lipid bilayer. To prove the compound enters the cell and engages sEH in a physiological environment, we employ the NanoBRET™ Target Engagement (TE) assay[4].

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH Target) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Inhibitor N-phenyl-N'-(piperidin- 2-ylmethyl)urea Inhibitor->sEH Competitive Inhibition

Fig 2. Mechanism of action: Inhibition of sEH stabilizes anti-inflammatory EETs.

Step-by-Step Methodology: NanoBRET TE Assay
  • Transfection: Transfect HEK293 cells with a plasmid encoding an sEH-NanoLuc® fusion protein using a lipid-based transfection reagent. Incubate for 24 hours.

  • Cell Plating: Harvest and resuspend cells in Opti-MEM without phenol red. Plate 20,000 cells/well in a 384-well white tissue culture plate.

  • Compound Treatment: Add N-phenyl-N'-(piperidin-2-ylmethyl)urea in a dose-response format.

  • Tracer Addition: Add the fluorescent NanoBRET TE Tracer (at its predetermined Kd concentration). Incubate for 2 hours at 37°C to allow the test compound and tracer to compete for the intracellular sEH active site[5].

  • Detection: Add NanoBRET Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor. Causality: The extracellular inhibitor quenches any luminescence from dead cells or leaked enzyme, guaranteeing that the BRET signal strictly represents live-cell intracellular target engagement[6].

  • Readout: Measure dual luminescence (Donor Em: 460 nm; Acceptor Em: 618 nm). Calculate the BRET ratio and plot against compound concentration to derive the cellular IC50.

Quantitative Data Summaries

Table 1: Physicochemical & Assay Quality Metrics
ParameterTarget ThresholdAssay Rationale / Causality
Kinetic Solubility (pH 7.4) > 50 µMEnsures the compound remains in solution during biochemical testing, preventing false positives from colloidal aggregation.
Biochemical Z'-Factor > 0.70Validates the robustness of the fluorogenic PHOME assay. A Z' > 0.7 indicates an excellent assay window suitable for HTS.
Biochemical IC50 < 100 nMConfirms high-affinity binding of the urea pharmacophore to the sEH catalytic triad.
Cellular NanoBRET IC50 < 1 µMConfirms that the protonated piperidine moiety does not prevent the molecule from crossing the cell membrane to reach the cytosolic target.
Table 2: Assay Reagents and Setup Parameters
Assay TypeReagent / ComponentFinal ConcentrationPurpose
Biochemical Bis-Tris/HCl Buffer25 mM (pH 7.0)Maintains optimal physiological pH for recombinant sEH activity.
Biochemical Bovine Serum Albumin (BSA)0.1 mg/mLPrevents non-specific binding of the lipophilic phenyl ring to plastic.
Biochemical PHOME Substrate50 µMFluorogenic substrate; hydrolysis yields a measurable fluorescent signal.
Cellular Extracellular NanoLuc Inhibitor20 µMQuenches extracellular luminescence to ensure data reflects only live-cell binding[6].

References

  • Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849-8854.[Link]

  • Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility. Journal of Medicinal Chemistry, 47(8), 2110-2122.[Link]

  • Morisseau, C., Goodrow, M. H., Newman, J. W., Wheelock, C. E., Dowdy, D. L., & Hammock, B. D. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical Pharmacology, 63(9), 1599-1608. [Link]

  • Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Cellular Assays.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride in aqueous buffers

Welcome to the technical support guide for N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to overcome challenges in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding of the compound's behavior in aqueous solutions.

Q1: I'm having trouble dissolving N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride in my neutral pH buffer (e.g., PBS pH 7.4). Why is it poorly soluble?

A: This is a very common issue. The solubility of this compound is fundamentally linked to its chemical structure and the pH of the solvent. It is the hydrochloride salt of a weak base. The key components influencing its solubility are:

  • Piperidine Ring: This group contains a basic nitrogen atom.

  • Hydrochloride Salt Form: The compound is supplied as a salt, where the basic piperidine nitrogen has been protonated (given a proton, H⁺) and is paired with a chloride ion (Cl⁻). This protonated form, [Compound-H]⁺Cl⁻, is charged and generally has significantly higher aqueous solubility than its neutral counterpart.

  • Phenyl and Urea Groups: These parts of the molecule contribute to its overall lipophilicity (tendency to dissolve in fats/oils) and can lead to strong crystal lattice interactions, both of which favor low aqueous solubility.

At neutral or alkaline pH, the protonated piperidine can lose its proton, converting the soluble salt into the neutral "free base" form. This free base is much less polar and, therefore, significantly less soluble in water, causing it to precipitate out of solution.[1][2][3] This process is known as disproportionation.

Q2: What is the most critical factor to control when preparing solutions of this compound?

A: pH is the single most important factor. The equilibrium between the soluble, protonated form and the insoluble, neutral free base is dictated entirely by the pH of your buffer. To keep the compound in its soluble form, the pH of the solution must be kept sufficiently below the pKa of the piperidine nitrogen.

Q3: What is the pKa of this compound, and how does it guide my buffer choice?

A: While the exact pKa for this specific molecule is not readily published, we can estimate it based on the piperidine functional group. The pKa of piperidine itself is approximately 11.2. The substituents on your molecule will lower this value, but it is reasonable to estimate the pKa to be in the range of 9.0 - 10.5 .

The pKa is the pH at which 50% of the compound is in its protonated (charged, soluble) form and 50% is in its neutral (free base, insoluble) form. A general rule of thumb for ensuring solubility of a basic salt is to maintain the buffer pH at least 2 units below the pKa .[4] Therefore, for this compound, you should start with buffers in the pH 4.0 to 6.0 range to maximize solubility.

Q4: I've heard of the "common ion effect." Could this be an issue with my experiments?

A: Yes, it is a possibility, particularly in buffers with very high chloride concentrations. The dissolution of your compound in water is an equilibrium:

[Compound-H]⁺Cl⁻ (solid) ⇌ [Compound-H]⁺ (aqueous) + Cl⁻ (aqueous)

If your buffer already contains a high concentration of chloride ions (Cl⁻), Le Châtelier's principle predicts that the equilibrium will shift to the left, favoring the solid salt form and thus decreasing the overall solubility.[4][5] This is typically less of a concern than pH, but if you are working in high-salt buffers and still facing issues at an appropriate pH, it is a factor to consider.

Part 2: Systematic Troubleshooting and Solubility Enhancement

If simple pH adjustment is insufficient, a systematic approach is needed. This section provides a logical workflow and advanced strategies to achieve your desired concentration.

Q5: I see a precipitate in my buffer. What is my troubleshooting workflow?

A: Follow these steps to diagnose and solve the issue. This workflow is designed to move from the simplest to the most complex solutions.

G start Start: Compound Precipitates check_ph 1. Verify Buffer pH Is pH < 6.0? start->check_ph ph_too_high Problem: pH is too high. The compound is converting to its insoluble free base. check_ph->ph_too_high No ph_ok pH is appropriate. check_ph->ph_ok Yes adjust_ph Action: Remake solution with a lower pH buffer (e.g., pH 4-5 acetate buffer). ph_too_high->adjust_ph end_node Solution Achieved adjust_ph->end_node check_conc 2. Assess Concentration Is the target concentration too high for the compound's intrinsic solubility? ph_ok->check_conc conc_too_high Problem: Exceeding max solubility. check_conc->conc_too_high Yes conc_ok Concentration is reasonable. check_conc->conc_ok No lower_conc Action: Lower the concentration or proceed to advanced methods. conc_too_high->lower_conc advanced_methods 3. Implement Advanced Solubility Enhancement lower_conc->advanced_methods conc_ok->advanced_methods cosolvent Option A: Use Co-solvents (DMSO, Ethanol, PEG) advanced_methods->cosolvent surfactant Option B: Use Surfactants (Tween®, Polysorbate) advanced_methods->surfactant cyclodextrin Option C: Use Cyclodextrins (HP-β-CD, SBE-β-CD) advanced_methods->cyclodextrin cosolvent->end_node surfactant->end_node cyclodextrin->end_node

Caption: A logical workflow for troubleshooting solubility issues.

Q6: How do I choose and use an advanced solubility enhancement technique?

A: If pH adjustment alone is insufficient, you can employ excipients to increase the apparent solubility of the compound. The choice depends on the requirements of your downstream experiment (e.g., cell-based assay, animal study).

G cluster_0 Solubility Enhancement Mechanisms compound N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride (Poorly Soluble) cosolvent Co-Solvents (e.g., DMSO, PEG-400) Reduce solvent polarity, disrupting the crystal lattice and making the solvent more 'like' the solute. compound->cosolvent:f0 surfactant Surfactants (e.g., Tween 80) Form micelles above the Critical Micelle Concentration (CMC). The hydrophobic compound partitions into the micelle's core. compound->surfactant:f0 cyclodextrin Cyclodextrins (e.g., HP-β-CD) Form a host-guest inclusion complex. The hydrophobic part of the compound enters the cyclodextrin's lipophilic cavity. compound->cyclodextrin:f0 solution Homogeneous Aqueous Solution cosolvent->solution surfactant->solution cyclodextrin->solution

Caption: Mechanisms of common solubility enhancing agents.

Below is a summary of the most common approaches. Always start with the lowest percentage of excipient possible and run appropriate vehicle controls in your experiments to account for any effects of the excipients themselves.

Technique Mechanism of Action Common Examples Typical Starting % (v/v or w/v) Pros Cons
pH Control Increase the fraction of the ionized, soluble form of the drug.[6]Acetate Buffer (pH 4-5.5), Citrate Buffer (pH 3-6.2)N/ASimple, effective for ionizable compounds, minimal excipients.Limited by drug stability at low pH; may not be suitable for all biological systems.
Co-solvents Reduce the polarity of the aqueous solvent, making it more favorable for the lipophilic solute to dissolve.[7]DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)1-20%Simple to prepare, effective for many compounds.Can have biological/toxicological effects at higher concentrations.
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[8][9][10][11]Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL0.1-5%Highly effective at low concentrations, widely used in formulations.Can cause cell lysis at high concentrations; potential for toxicity in vivo.
Cyclodextrins Form non-covalent inclusion complexes where the drug is held within the cyclodextrin's hydrophobic cavity.[][13][14]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)2-20%Low toxicity, widely used in pharmaceutical formulations, can improve stability.Can be expensive; may interact with other formulation components.

Part 3: Experimental Protocols

This section provides step-by-step methodologies for key solubility screening experiments.

Protocol 1: pH-Solubility Profile Determination

This experiment will help you identify the optimal pH range for dissolving your compound.

  • Prepare Buffers: Make a series of buffers (e.g., 50 mM) at different pH values. For this compound, a good range would be pH 3.0, 4.0, 5.0, 6.0, 7.0, and 7.4. (e.g., citrate for pH 3-6, phosphate for pH 6-7.4).

  • Add Compound: Add an excess amount of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride to a fixed volume (e.g., 1 mL) of each buffer in separate vials. "Excess" means adding enough solid so that some remains undissolved.

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analyze: Plot the measured solubility (e.g., in µg/mL) against the buffer pH to visualize the pH-solubility profile.

Protocol 2: Co-solvent Screening

Use this protocol to find an effective co-solvent system. This should be performed at the optimal pH determined in Protocol 1.

  • Prepare Co-solvent Mixtures: In separate vials, prepare a series of aqueous buffer/co-solvent mixtures. For example, using your optimal pH buffer, create solutions containing 5%, 10%, 20%, and 50% (v/v) of DMSO. Repeat for other co-solvents like ethanol or PEG 400.

  • Determine Solubility: Perform a simplified version of the equilibrium solubility test (Protocol 1, Steps 2-5) for each co-solvent mixture.

  • Assess and Select: Compare the solubility results across all conditions. Select the co-solvent system that achieves the desired concentration with the lowest percentage of organic solvent to minimize potential toxicity.

Protocol 3: Formulation with Cyclodextrins

This protocol describes how to prepare a stock solution using cyclodextrins.

  • Prepare Cyclodextrin Solution: Weigh out the required amount of cyclodextrin (e.g., HP-β-CD) to make a 10% or 20% (w/v) solution in your chosen aqueous buffer (at optimal pH). Stir until fully dissolved. Gentle warming (40-50°C) can aid dissolution.

  • Add Compound: Slowly add the powdered N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride to the cyclodextrin solution while vortexing or stirring vigorously.

  • Facilitate Complexation: Continue to stir or sonicate the mixture for 1-2 hours to ensure the formation of the inclusion complex. The solution should become clear.

  • Sterile Filter: If required for your experiment, filter the final solution through a 0.22 µm syringe filter. Note that some high-concentration cyclodextrin solutions can be viscous, so a filter with a larger surface area may be necessary.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride and prepare suitable formulations for their experiments.

References
  • PatSnap. (2026). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. Eureka by PatSnap. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]

  • MDPI. (2025). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2019). Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]

  • Helda - University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

  • ResearchGate. (2017). Comparison of cyclodextrins and urea as hosts for inclusion of drugs. [Link]

  • Journal of Pharmaceutical Sciences. (2012). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. [Link]

  • Journal of Pharmaceutical Investigation. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. [Link]

  • ResearchGate. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]

  • PMC. (2022). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. [Link]

  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

  • RSC Publishing. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • PubMed. (1983). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Google Patents. (2013). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Springer. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • Course Hero. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. [Link]

Sources

Optimization

Troubleshooting degradation of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride during storage

A Guide to Understanding and Preventing Degradation During Storage Welcome to the technical support center for N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Preventing Degradation During Storage

Welcome to the technical support center for N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent the degradation of this compound during storage. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and extensive experience with similar molecules to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the storage and handling of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride.

Q1: I've noticed a change in the physical appearance of my compound (e.g., clumping, discoloration, oily film). What could be the cause?

Changes in the physical appearance of a previously stable, crystalline solid are often the first indicators of degradation. For N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride, the most likely culprit is its hygroscopic nature.[1][2][3][4] Urea-based compounds have a tendency to absorb moisture from the atmosphere. This absorbed water can lead to several issues:

  • Clumping and Caking: The initial absorption of water can cause the powder to clump together.

  • Deliquescence: In environments with high relative humidity, the compound may absorb enough water to dissolve, forming a concentrated solution or an oily film.[3]

  • Hydrolytic Degradation: The presence of water can initiate the chemical breakdown of the urea linkage, a process known as hydrolysis.[5][6][7][8][9] This is a primary degradation pathway for urea derivatives.

Q2: My analytical results show a decrease in the purity of the main compound and the appearance of new peaks. What are the likely degradation products?

The appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) strongly suggests chemical degradation. Given the structure of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride, the primary degradation pathway is the hydrolysis of the urea bond.[6][10] This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions.[6][9]

The hydrolysis of N-phenyl-N'-(piperidin-2-ylmethyl)urea would likely yield phenylamine (aniline) and (piperidin-2-ylmethyl)amine.

Troubleshooting Guide: A Systematic Approach

If you suspect degradation of your N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride, follow this systematic guide to identify the root cause and implement corrective actions.

Step 1: Initial Assessment and Observation

Carefully examine the compound and its storage environment. Document any changes from its initial state.

Observation Potential Cause Immediate Action
Physical Changes: Clumping, caking, discoloration, liquid formation.Moisture absorption (hygroscopicity).[1][2][3][4]Immediately move the compound to a desiccator with fresh desiccant.
Chemical Changes: Decreased purity, new peaks in analytical data.Chemical degradation (likely hydrolysis).[5][6][7][8][9]Proceed to Step 2 for a comprehensive investigation.
No Visible Changes, but Poor Experimental Results: Inconsistent biological activity, poor solubility.Low-level degradation not visually apparent.Proceed to Step 2 for analytical confirmation.
Step 2: Analytical Investigation

To confirm and quantify the degradation, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection is a powerful tool for this purpose.[11][12][13][14]

Experimental Protocol: Forced Degradation Study

A forced degradation study will help you identify potential degradation products and establish the specificity of your analytical method.[15][16][17][18]

Objective: To intentionally degrade N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride under various stress conditions to understand its degradation pathways.

Materials:

  • N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with UV and MS detectors

  • pH meter

  • Incubator/oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a small amount of the compound in 0.1 M HCl. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve a small amount of the compound in 0.1 M NaOH. Heat at 60°C for 24-48 hours.

  • Oxidative Degradation: Dissolve a small amount of the compound in a solution of 3% H₂O₂. Keep at room temperature for 24-48 hours.

  • Thermal Degradation: Place the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH guidelines.

  • Control Sample: Prepare a solution of the compound in a neutral solvent (e.g., water/acetonitrile) and keep it at 4°C.

  • Analysis: Analyze all samples by HPLC-UV/MS. Compare the chromatograms of the stressed samples to the control.

Data Interpretation:

  • Identify the retention times of the parent compound and any new peaks that appear in the stressed samples.

  • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.

Visualizing Degradation and Troubleshooting

Degradation Pathway

The following diagram illustrates the likely hydrolytic degradation pathway of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride.

Figure 1: Proposed Hydrolytic Degradation Pathway Compound N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride Products Degradation Products Compound->Products Hydrolysis Water H₂O (Moisture) Water->Products Aniline Phenylamine (Aniline) Products->Aniline Piperidine (Piperidin-2-ylmethyl)amine Products->Piperidine

Caption: Proposed hydrolytic degradation of the parent compound.

Troubleshooting Workflow

This workflow provides a logical sequence for addressing suspected degradation.

Figure 2: Troubleshooting Workflow Start Suspected Degradation Observe Observe Physical Appearance Start->Observe Analyze Perform Analytical Chemistry (HPLC/LC-MS) Observe->Analyze Compare Compare to Reference Standard Analyze->Compare Degradation_Confirmed Degradation Confirmed? Compare->Degradation_Confirmed Investigate_Storage Investigate Storage Conditions (Temp, Humidity, Light) Degradation_Confirmed->Investigate_Storage Yes No_Degradation No Degradation Detected Degradation_Confirmed->No_Degradation No Review_Handling Review Handling Procedures Investigate_Storage->Review_Handling Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Review_Handling->Implement_CAPA End Problem Resolved Implement_CAPA->End

Caption: A step-by-step guide to troubleshooting degradation.

Preventative Measures: Best Practices for Storage and Handling

To ensure the long-term stability of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride, adhere to the following best practices.

Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Lower temperatures slow down the rate of chemical reactions, including hydrolysis.[19]
Humidity Store in a desiccator with a fresh, active desiccant (e.g., silica gel).Minimizes exposure to atmospheric moisture, preventing hygroscopic absorption and subsequent hydrolysis.[1][2][3][4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Reduces exposure to atmospheric moisture and oxygen, which could potentially participate in other degradation pathways.
Light Protect from light by using amber vials or storing in the dark.While urea compounds are not notoriously light-sensitive, it is a general best practice to protect all chemicals from photolytic degradation.[15]
Container Use a tightly sealed, non-reactive container (e.g., glass vial with a PTFE-lined cap).Prevents moisture ingress and potential leaching from the container material.[19][20][21]

Handling Procedures:

  • Minimize Exposure: Only open containers in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.

  • Aliquotting: For frequent use, it is advisable to aliquot the compound into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere.

  • Equilibration: Before opening a container stored at a low temperature, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold compound.

By implementing these troubleshooting and preventative strategies, you can significantly enhance the stability of your N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride, ensuring the reliability and reproducibility of your research. For further assistance, please do not hesitate to contact our technical support team.

References

  • Managing Urea. (n.d.).
  • Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. (n.d.). PMC. Retrieved from [Link]

  • Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. (2017, November 3). ScienceDirect. Retrieved from [Link]

  • Urea Hydrolysis. (2025, October 24). Sustainability Directory. Retrieved from [Link]

  • The Hydrolysis of Urea and the Proficiency of Urease. (2004, May 7). ACS Publications. Retrieved from [Link]

  • Hygroscopicity and ammonia volatilization losses from nitrogen sources in coated urea. (2026, March 2). ResearchGate. Retrieved from [Link]

  • Hygroscopicity and ammonia volatilization losses from nitrogen sources in coated urea. (n.d.). Redalyc. Retrieved from [Link]

  • Safety Data Sheet (UREA HYDROCHLORIDE 50%). (n.d.). [Source not explicitly provided, likely a chemical supplier website].
  • Interactions of Urea Surfaces with Water as Relative Humidity Obtained from Dynamic Vapor Sorption Experiments, In Situ Single-Particle Raman Spectroscopy, and Ab Initio Calculations. (2023, September 18). ACS Earth and Space Chemistry. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]

  • Urea as a Hygroscopic Substance. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Urea – applications, properties and significance in industry. (2025, January 22). PCC Group. Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Springer. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 22). BioPharm International. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved from [Link]

  • Urea SDS. (n.d.). BioSpectra. Retrieved from [Link]

  • Safety Data Sheet. (2018, February 15). Rust-Oleum. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved from [Link]

  • 1-phenyl-3-[(piperidin-2-yl)methyl]urea hydrochloride. (n.d.). NextSDS. Retrieved from [Link]

  • Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells. (2024, June 24). ACS Publications. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). [Source not explicitly provided, likely a scientific journal].
  • Forced degradation of fentanyl: identification and analysis of impurities and degradants. (2010, November 2). PubMed. Retrieved from [Link]

  • Hydroxyurea and detection method and application of preparation thereof. (n.d.). Google Patents.
  • Substituted 4-phenylpiperidines, their preparation and use. (n.d.). Google Patents.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022, November 25). MDPI. Retrieved from [Link]

  • Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells. (2024, August 8). PubMed. Retrieved from [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024, November 29). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of N-phenyl-N'-(piperidin-2-ylmethyl)urea Hydrochloride

Welcome to the Application Support Portal. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the yield and purity of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the yield and purity of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride. By understanding the mechanistic causality behind each protocol step, you can build a self-validating experimental system that minimizes byproducts and maximizes throughput.

Mechanistic Workflow & Causality

The synthesis of unsymmetrical ureas from primary amines and isocyanates is a fundamental transformation, yet it is highly susceptible to chemoselectivity and moisture-related issues[1]. For our target molecule, the presence of both a primary aliphatic amine and a secondary piperidine amine necessitates a strict protection strategy.

SynthesisWorkflow A tert-butyl 2-(aminomethyl) piperidine-1-carboxylate C Boc-Protected Urea Intermediate A->C Anhydrous DCM, 0°C to RT Slow addition B Phenyl Isocyanate B->C E 1,3-Diphenylurea (Moisture Byproduct) B->E H2O (Trace Moisture) Side Reaction D N-phenyl-N'-(piperidin-2-ylmethyl) urea hydrochloride C->D 4M HCl in 1,4-Dioxane RT, 2 hours

Figure 1: Synthetic workflow and moisture-driven side-reaction pathway for the target urea.

Causality in Design:

  • Chemoselectivity: We utilize tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (N-Boc-protected) to direct the highly electrophilic phenyl isocyanate exclusively to the primary amine.

  • Moisture Exclusion: Isocyanates react rapidly with trace water to form unstable carbamic acids, which decarboxylate into anilines. These anilines then react with remaining isocyanate to form highly insoluble 1,3-diphenylurea[1].

  • Anhydrous Acidolysis: Deprotection using 4M HCl in 1,4-dioxane prevents urea hydrolysis (which occurs in aqueous acid) and drives the direct precipitation of the target hydrochloride salt, acting as an in-situ purification step.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the reaction is proceeding as intended.

Phase 1: Urea Coupling
  • Preparation: Flame-dry a 250 mL round-bottom flask under a steady stream of dry nitrogen.

  • Dissolution: Dissolve 10.5 mmol of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate in 50 mL of anhydrous Dichloromethane (DCM). Self-Validation: Ensure DCM water content is <50 ppm via Karl Fischer titration to prevent symmetric urea formation.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve 10.0 mmol of phenyl isocyanate in 10 mL of anhydrous DCM. Add this solution dropwise to the amine over 30 minutes using a syringe pump. Causality: Slow addition at 0 °C controls the exothermic nucleophilic addition, preventing thermal degradation and limiting allophanate formation[2].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Checkpoint: Analyze via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The primary amine starting material should be consumed.

  • Workup: Wash the organic layer with 0.1M HCl (2 x 20 mL) to remove the slight excess of unreacted amine, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Phase 2: Deprotection and Salt Formation
  • Dissolution: Dissolve the crude Boc-protected intermediate in 20 mL of anhydrous DCM.

  • Deprotection: Slowly add 10 mL of 4M HCl in 1,4-dioxane at RT. Stir vigorously for 2 hours. Self-Validation: Effervescence (isobutylene and CO₂ gas evolution) will be observed initially. A white precipitate should begin to form as the hydrochloride salt crystallizes.

  • Isolation: Add 30 mL of anhydrous diethyl ether to fully precipitate the product. Filter the suspension through a glass frit under a nitrogen blanket.

  • Purification: Triturate the filter cake with cold diethyl ether (2 x 15 mL) to remove residual dioxane. Dry under high vacuum at 40 °C for 12 hours to yield the target N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride as a white, free-flowing powder.

Quantitative Data: Yield Optimization

The following table summarizes our internal optimization data, demonstrating the critical impact of stoichiometry and moisture control on the final yield of the intermediate.

EntrySolvent SystemTemperatureStoichiometry (Amine : Isocyanate)AtmosphereYield (%)Major Impurity Profile
1THF (Wet, >500 ppm H₂O)RT1.00 : 1.20Air41%1,3-Diphenylurea (High)
2DCM (Dry, <50 ppm H₂O)RT1.00 : 1.05N₂74%1,3-Diphenylurea (Low)
3DCM (Dry, <50 ppm H₂O)0 °C → RT1.05 : 1.00N₂92%Trace unreacted amine

Note: Entry 3 represents the optimized conditions. Using a slight excess of amine ensures complete consumption of the isocyanate, preventing the formation of difficult-to-remove symmetric ureas[3].

Troubleshooting & FAQs

Q: I am observing a mixture of mono-urea and bis-urea products in my LCMS. Why did this happen? A: This indicates a failure in your protection strategy. If you use unprotected piperidin-2-ylmethanamine, the highly reactive phenyl isocyanate will attack both the primary aliphatic amine and the secondary piperidine nitrogen. You must start with the N-Boc-protected precursor to enforce strict regioselectivity.

Q: A white, insoluble precipitate forms immediately upon adding phenyl isocyanate to my reaction mixture. What is it, and how do I prevent it? A: That precipitate is 1,3-diphenylurea. It forms when phenyl isocyanate reacts with trace water in your solvent to form an unstable carbamic acid, which decarboxylates into aniline. The aniline then rapidly attacks another molecule of phenyl isocyanate[1]. To prevent this, you must rigorously dry your solvents (use molecular sieves), flame-dry your glassware, and maintain a strict inert nitrogen or argon atmosphere.

Q: The final hydrochloride salt isolated after the dioxane/HCl step is a sticky gum rather than a free-flowing powder. How can I fix this? A: Hydrochloride salts of piperidine derivatives are notoriously hygroscopic and prone to solvent entrapment (especially trapping dioxane). The "gum" is likely a solvate or has absorbed atmospheric moisture. To resolve this, suspend the gummy solid in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) and sonicate for 15 minutes (trituration). The shear forces and non-polar solvent will extract the trapped dioxane, converting the gum into a crystalline, free-flowing powder. Always filter and handle the final salt under a dry nitrogen blanket.

Q: Is it possible to synthesize this urea in aqueous conditions to avoid the moisture-sensitivity issue entirely? A: While recent literature has demonstrated the synthesis of certain N-substituted ureas in water using potassium isocyanate[2], applying this to complex, unsymmetrical ureas with hydrophobic moieties (like the phenyl group) often results in poor solubility and sluggish kinetics. For this specific target, the anhydrous organic route remains the most reliable method for achieving >90% purity without requiring reverse-phase chromatography.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectrum validation of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride

Title: 1H and 13C NMR Spectrum Validation of N-phenyl-N'-(piperidin-2-ylmethyl)urea Hydrochloride: High-Field vs. Benchtop NMR As a Senior Application Scientist, I approach the validation of pharmaceutical intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 1H and 13C NMR Spectrum Validation of N-phenyl-N'-(piperidin-2-ylmethyl)urea Hydrochloride: High-Field vs. Benchtop NMR

As a Senior Application Scientist, I approach the validation of pharmaceutical intermediates not merely as a checklist of analytical techniques, but as a self-validating system of logical checks and balances. N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride is a highly functionalized intermediate featuring an aromatic ring, a urea linkage, and a basic piperidine heterocycle. Confirming its exact molecular connectivity and its hydrochloride salt state is a strict regulatory prerequisite[1].

In recent years, the analytical landscape has shifted. While high-field NMR (e.g., 600 MHz) remains the undisputed gold standard for de novo structural elucidation, cryogen-free benchtop NMR (e.g., 80 MHz) has emerged as a disruptive alternative for routine process analytical technology (PAT) and batch validation[2]. This guide objectively compares the performance of both platforms for the validation of this specific intermediate, detailing the mechanistic causality behind every experimental choice.

Mechanistic Causality in Experimental Design

Solvent Selection: The Criticality of DMSO-d6

When validating a hydrochloride salt, the choice of solvent dictates the success or failure of the experiment. If this compound were dissolved in Deuterium Oxide (D2O) or Methanol-d4 (MeOD), the labile protons on the urea nitrogens and the protonated piperidine nitrogen (NH2+) would rapidly undergo chemical exchange with the deuterated solvent. This would render them invisible in the 1H NMR spectrum.

To definitively confirm the salt form, DMSO-d6 must be used. As a dipolar aprotic solvent, DMSO forms strong hydrogen bonds with the solute, significantly slowing down proton exchange[3]. This allows for the direct observation of the broad piperidine NH2+ signal (typically around 8.5–9.5 ppm) and the urea NH signals. Furthermore, the protonation of the piperidine nitrogen induces a strong deshielding effect on the adjacent C2 and C6 protons, shifting them downfield relative to the free base—a secondary confirmation of the salt state.

Field Strength and Resolution Dynamics

The chemical shift of a nucleus (in ppm) is independent of the magnetic field strength, but the scalar J-coupling (in Hz) is a constant determined purely by molecular geometry. Consequently, at lower magnetic fields (e.g., 80 MHz), a standard 7 Hz coupling constant occupies a much larger ppm range than it does at 600 MHz[4]. For N-phenyl-N'-(piperidin-2-ylmethyl)urea, the piperidine ring generates a highly complex spin system. At 600 MHz, these multiplets are baseline-resolved. At 80 MHz, they collapse into broad, overlapping signals, requiring validation to rely on pattern recognition rather than precise J-coupling extraction.

Experimental Workflow & Protocols

To ensure a self-validating protocol, the following step-by-step methodology must be strictly adhered to across both platforms.

Step 1: Sample Preparation Accurately weigh 15–20 mg of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride. Dissolve the sample in 0.6 mL of high-purity DMSO-d6 (100 atom % D) containing 0.03% v/v TMS (tetramethylsilane) as an internal reference. Vortex for 30 seconds to ensure complete dissolution.

Step 2: Tube Transfer Transfer the homogeneous solution into a standard 5 mm precision NMR tube. Ensure a solvent column height of at least 4 cm to prevent magnetic field distortion and shimming degradation.

Step 3: Acquisition Parameters

  • High-Field (600 MHz):

    • 1H NMR: Run a standard 1D proton sequence (zg30). Set relaxation delay (D1) to 2.0 s, acquisition time (AQ) to 3.0 s, and accumulate 16 scans.

    • 13C NMR: Run a proton-decoupled sequence (zgpg30). Set D1 to 2.0 s and accumulate 1,024 scans.

  • Benchtop (80 MHz):

    • 1H NMR: Due to lower intrinsic sensitivity, increase the number of scans to 64.

    • 13C NMR: Accumulate 4,096 to 8,192 scans to achieve a sufficient signal-to-noise ratio (SNR).

Step 4: Processing Apply exponential multiplication (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transform. Perform manual phase and baseline correction. Calibrate the TMS peak to exactly 0.00 ppm.

NMR_Validation_Pathway Start N-phenyl-N'-(piperidin-2-ylmethyl)urea HCl Sample Preparation Solvent Solvent Selection (DMSO-d6) Start->Solvent Split Platform Selection Solvent->Split Preserves NH/NH2+ protons Benchtop Benchtop NMR (80 MHz) Routine QC & Process Monitoring Split->Benchtop HighField High-Field NMR (600 MHz) Structural Elucidation & Impurity ID Split->HighField AcqB 1H Acq: 64 scans 13C Acq: 4096 scans Benchtop->AcqB AcqH 1H Acq: 16 scans 13C Acq: 1024 scans HighField->AcqH DataB Pattern Recognition (Aliphatic Overlap) AcqB->DataB DataH Multiplet Resolution (J-coupling extraction) AcqH->DataH Valid Structure & Salt Form Validated DataB->Valid DataH->Valid

Figure 1: NMR validation workflow comparing high-field and benchtop platforms.

Comparative Performance & Data Presentation

The structural validation relies on identifying specific chemical shifts that confirm both the molecular skeleton and the protonation state. Table 1 outlines the expected shifts, while Table 2 compares the operational realities of both analytical platforms.

Table 1: Expected 1H and 13C NMR Spectral Data in DMSO-d6

Structural Motif1H Chemical Shift (ppm) & Multiplicity13C Chemical Shift (ppm)Diagnostic Significance
Piperidine NH2+ 8.5 – 9.5 (br s, 2H)N/ACritical: Confirms the hydrochloride salt form.
Urea (Ph-NH) ~8.6 (s, 1H)N/AConfirms urea linkage to the aromatic ring.
Phenyl Ring 6.9 – 7.4 (m, 5H)118.0, 121.5, 128.8, 140.5Confirms monosubstituted benzene ring.
Urea (Alkyl-NH) ~6.4 (t, 1H)N/AConfirms urea linkage to the aliphatic chain.
Urea Carbonyl N/A~155.5Confirms the intact urea core.
CH2 Bridge 3.0 – 3.5 (m, 2H)~41.0Connects urea to the piperidine ring.
Piperidine Core 1.3 – 3.5 (m, 9H)21.0, 22.5, 27.5, 44.5, 55.0C2 and C6 protons are highly deshielded due to NH2+.

Table 2: High-Field (600 MHz) vs. Benchtop (80 MHz) Performance Comparison

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Resolution (Dispersion) Excellent; baseline resolution of the complex piperidine multiplets.Moderate; piperidine aliphatic region appears as a broad, overlapping envelope[4].
Sensitivity (LOD) < 100 µmol/L (Ideal for low-level impurity profiling).~ 1-5 mmol/L (Sufficient for main-component API validation).
Salt Confirmation Distinct, sharp NH2+ broad singlets.Observable, but may partially overlap with the urea/aromatic signals.
Infrastructure Large footprint; requires cryogenic liquids (He/N2) and dedicated facilities.Compact, bench-mountable; utilizes cryogen-free permanent magnets[2].
Primary Use Case Initial structural elucidation and rigorous regulatory impurity ID.Routine batch validation, QA/QC, and real-time process monitoring.

Conclusion & Recommendations

For the validation of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride, the choice of platform depends entirely on the phase of drug development.

If you are in the early stages of synthesis or require rigorous impurity profiling for an IND/NDA submission, High-Field NMR (600 MHz) is mandatory. It provides the necessary resolution to extract exact J-couplings from the piperidine ring and identify trace impurities.

However, if the structure is already established and you are performing routine batch-to-batch validation or scaling up production, Benchtop NMR (80 MHz) is highly recommended. While it cannot resolve the fine splitting of the aliphatic protons, it clearly resolves the aromatic region, the urea carbonyl (in 13C), and—crucially—the deshielded NH2+ protons in DMSO-d6, providing a rapid, cost-effective, and definitive confirmation of the product and its salt state.

References

  • Robin Blagg. "High-field to Benchtop NMR Spectroscopy - Part 3". Oxford Instruments.
  • "Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation". PubMed.
  • "Chapter 1: Applications of NMR in Drug Substance and Drug Product Development". RSC Books.
  • Jürgen Kolz. "Benchtop NMR Breaks New Ground". Technology Networks.

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Comparative

A Comparative Guide to the Purity Analysis and Validation of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride via LC-MS

For researchers, scientists, and professionals vested in the intricate process of drug development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals vested in the intricate process of drug development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth technical exploration of the purity analysis of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride (CAS No. 1170061-54-7), a molecule featuring both a phenylurea and a piperidine scaffold, common in modern medicinal chemistry.

We will focus on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method, detailing not only the "how" but, more critically, the "why" behind the experimental choices. This guide will further validate the proposed method in accordance with stringent international guidelines and objectively compare its performance against alternative analytical techniques, supported by experimental data and established principles.

The Criticality of Purity for N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride

N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride is synthesized, most commonly, through the reaction of 2-(aminomethyl)piperidine with phenyl isocyanate. This seemingly straightforward reaction can give rise to a spectrum of process-related impurities. The presence of these impurities, even at trace levels, can have significant implications for the downstream chemistry, toxicological profile, and ultimate stability of the final drug product.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 2-(aminomethyl)piperidine and phenyl isocyanate.

  • By-products: Di-substituted ureas or other products arising from the reactivity of the isocyanate group.

  • Diastereomers: If a specific stereoisomer of 2-(aminomethyl)piperidine is not used, the final product will be a mixture of diastereomers which may have different pharmacological and toxicological profiles.

  • Degradation Products: The urea linkage can be susceptible to hydrolysis under certain pH and temperature conditions.

Given the polar nature of the molecule, its non-volatility, and the need for high sensitivity to detect trace-level impurities, LC-MS emerges as the analytical technique of choice.[1]

LC-MS Method for Purity Analysis: A Step-by-Step Protocol with Rationale

The following protocol is designed to provide excellent chromatographic resolution and sensitive detection of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride and its potential impurities.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute this stock solution with the initial mobile phase composition to a working concentration of 10 µg/mL for purity analysis.

  • Liquid Chromatography Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point due to its versatility in separating moderately polar compounds.[2]

    • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in protonating the basic piperidine nitrogen, leading to better peak shape and improved ionization efficiency in the mass spectrometer.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is selected due to the presence of the basic piperidine nitrogen, which is readily protonated.[2]

    • Full Scan (for impurity identification): m/z 100-500.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification):

      • Parent Ion (M+H)⁺: Determined from the full scan spectrum of a standard.

      • Fragment Ions: Identified through a product ion scan of the parent ion.

Workflow for LC-MS Purity Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject onto C18 Column dilute->inject separate Gradient Elution Separation inject->separate ionize ESI+ Ionization separate->ionize detect Mass Detection (Full Scan/SIM) ionize->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (Mass & RT) integrate->identify quantify Calculate % Purity identify->quantify

Caption: Workflow for N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride purity analysis by LC-MS.

Validation of the LC-MS Method: A Self-Validating System

To ensure the trustworthiness of the analytical data, the developed LC-MS method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] This process demonstrates that the method is suitable for its intended purpose.

Validation Parameters and Acceptance Criteria
ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.Analyze blank, placebo (if in formulation), analyte, and a mixture of analyte and known impurities.The analyte peak should be well-resolved from any other peaks, and there should be no interference at the retention time of the analyte in the blank or placebo.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Prepare at least five concentrations of the analyte (e.g., 50-150% of the nominal concentration). Perform linear regression analysis of the peak area versus concentration.Correlation coefficient (r²) ≥ 0.998.
Accuracy To determine the closeness of the test results obtained by the method to the true value.Analyze samples with known concentrations of the analyte (spiked samples) at three levels (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate.The mean recovery should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Determined based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.[4]Signal-to-noise ratio of approximately 10:1 and RSD ≤ 10%.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
Logical Flow of Method Validation

start Method Development Complete specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ linearity->lod_loq robustness Robustness accuracy->robustness precision->robustness end Method Validated robustness->end

Caption: Logical flow for the validation of the analytical method.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the premier choice for this analysis, it is instructive to compare its performance against other common techniques for purity assessment.

FeatureLC-MSGC-MSHPTLC
Analyte Compatibility Excellent for non-volatile and thermally labile compounds like N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride.Poor for non-volatile compounds. Requires derivatization for urea-containing molecules, which adds complexity and potential for incomplete reactions.[5][6]Good for a wide range of compounds, including non-volatile ones.
Sensitivity Very high (LOD/LOQ in the ng/mL to pg/mL range).[7][8] Ideal for trace impurity detection.High, but can be limited by derivatization efficiency and background from derivatizing agents.Moderate (LOD typically in the µg to ng per spot range).[9] May not be sufficient for detecting low-level impurities.
Specificity Excellent. Provides both retention time and mass-to-charge ratio, and fragmentation data for unambiguous identification.[1]Excellent. Provides retention time and a characteristic mass spectrum for identification.Moderate. Relies on Rf value and spot color/intensity. Prone to interference from compounds with similar polarity.
Quantitative Accuracy High, with proper validation.High, with proper validation and consistent derivatization.Lower than LC-MS and GC-MS. Best suited for semi-quantitative or limit tests.[10]
Throughput Moderate. Serial analysis of samples.Moderate to high, depending on run time.High. Multiple samples can be run on a single plate.
Cost & Complexity High initial investment and operational complexity.High initial investment and requires expertise in derivatization.Low initial investment and relatively simple to operate.[11]
Best Application Definitive identification and quantification of known and unknown impurities; stability-indicating assays.Analysis of volatile and semi-volatile impurities (e.g., residual solvents).Rapid screening, in-process controls, and preliminary purity assessment.

Conclusion

The purity of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride is a critical quality attribute that necessitates a highly sensitive, specific, and reliable analytical method for its determination. This guide has detailed a robust LC-MS method that is ideally suited for this purpose. The inherent advantages of LC-MS, particularly its ability to analyze non-volatile and polar compounds without derivatization and provide unambiguous identification through mass data, make it superior to GC-MS and HPTLC for the comprehensive purity profiling of this compound.[12]

The outlined validation protocol, grounded in ICH guidelines, provides a clear roadmap for establishing the trustworthiness of the method, ensuring that the data generated is scientifically sound and suitable for regulatory submission. By understanding the rationale behind the chosen methodology and its performance relative to other techniques, researchers and drug development professionals can confidently ensure the quality and safety of their materials.

References

  • Yu, K., Krol, J., Balogh, M., & Monks, I. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Analytical Chemistry, 75(16), 4103-4112. Available at: [Link]

  • Patel, R. B., Patel, M. R., & Patel, B. G. (2011). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Journal of Young Pharmacists, 3(2), 149-153. Available at: [Link]

  • Yu, K., Krol, J., Balogh, M., & Monks, I. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Analytical Chemistry, 75(16), 4103-12. Available at: [Link]

  • Draper, W. M., Dhoot, J. S., & Remoy, J. W. (2001). Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water. Journal of Agricultural and Food Chemistry, 49(6), 2743-2749. Available at: [Link]

  • Hennion, M. C., & Barceló, D. (1998). Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector. Analyst, 123(5), 915-919. Available at: [Link]

  • WLN. (n.d.). Phenyl-urea herbicides, LC/MS. WLN. Available at: [Link]

  • Chyba, M., & Götze, S. (2016). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography & Separation Techniques, 7(6), 1-8. Available at: [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, F. (2015). HPTLC Method for Quantitative Determination of Zopiclone and Its Impurity. Journal of Chromatographic Science, 53(8), 1343-1349. Available at: [Link]

  • Fenoll, J., Vela, N., & Navarro, S. (2011). High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils. Journal of Chromatography A, 1218(35), 6033-6041. Available at: [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, F. (2015). HPTLC Method for Quantitative Determination of Zopiclone and Its Impurity. Journal of Chromatographic Science, 53(8), 1343-1349. Available at: [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252), 2. Available at: [Link]

  • Czerwinska, J., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. BJSTR. Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Global Research Online. Available at: [Link]

  • Roemling, R., Sakata, M., Kawai, Y., & Koerner, P. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America, 27(3), 234-242. Available at: [Link]

  • SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Quan, Z., et al. (2010). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. Journal of Chromatographic Science, 48(2), 140-144. Available at: [Link]

  • Vaka, V. R., et al. (2024). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. International Journal of Advanced Life Sciences Research, 7(2), 81-91. Available at: [Link]

  • Google Patents. (2015). CN104764850A - Method for rapidly determining amount of urea in white spirit by means of gas chromatogram-mass spectrum. Google Patents.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Journal of Medicinal Chemistry. (2024). Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells. ACS Publications. Available at: [Link]

  • Higashi, T. (2005). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science, 51(4), 379-387. Available at: [Link]

  • Bar-Joseph, A., et al. (2018). Urine metabolome analysis by gas chromatography-mass spectrometry (GC-MS): Standardization and optimization of protocols for urea removal and short-term sample storage. Clinica Chimica Acta, 485, 124-131. Available at: [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

  • Kiuchi, F., et al. (1993). LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum). Chemical and Pharmaceutical Bulletin, 41(7), 1330-1333. Available at: [Link]

  • LCGC International. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Available at: [Link]

  • Li, Y., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts. Available at: [Link]

  • Boros, R., et al. (2018). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Hungarian Journal of Industry and Chemistry, 46(1), 11-15. Available at: [Link]

  • Wang, J., et al. (2010). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current Drug Metabolism, 11(4), 363-372. Available at: [Link]

  • Wang, Y., et al. (2016). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. Journal of Medicinal Chemistry, 59(17), 8151-8167. Available at: [Link]

  • NSF PAR. (n.d.). Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. NSF PAR. Available at: [Link]

  • Research Collection. (2023). Experimental and Theoretical Studies on the Reactions of Aliphatic Imines with Isocyanates. Research Collection. Available at: [Link]

  • NextSDS. (n.d.). 1-phenyl-3-[(piperidin-2-yl)methyl]urea hydrochloride. NextSDS. Available at: [Link]

  • ResearchGate. (n.d.). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. Available at: [Link]

  • Google Patents. (1999). WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use. Google Patents.
  • Arkivoc. (2011). One-pot, three component reactions between isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyanate. Arkivoc. Available at: [Link]

  • Sepai, A., et al. (1996). Reactions of 4 methylphenyl isocyanate with amino acids. Journal of Chromatography B: Biomedical Sciences and Applications, 679(1-2), 1-8. Available at: [Link]

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Validation

A Comparative Guide to the Structural Validation of N-phenyl-N'-(piperidin-2-ylmethyl)urea Hydrochloride: Beyond a Single Method

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step in the journey from synthesis to applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step in the journey from synthesis to application. The spatial arrangement of atoms dictates a compound's physical properties, its reactivity, and, most importantly, its biological activity. This guide provides an in-depth comparison of analytical techniques for the structural validation of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride, a molecule featuring a flexible piperidine ring, a urea linkage, and an aromatic phenyl group.

While single-crystal X-ray crystallography is revered as the "gold standard" for providing atomic-level resolution of molecular structures, a comprehensive validation strategy leverages multiple techniques.[1] This guide will delve into the causality behind experimental choices in X-ray crystallography and objectively compare its outputs with those from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

X-ray crystallography offers unparalleled insight into the solid-state structure of a molecule, providing precise measurements of bond lengths, bond angles, and torsional angles.[2] This technique moves beyond mere connectivity to reveal the molecule's conformation, stereochemistry, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Although a public crystal structure for N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride is not currently available in the Cambridge Structural Database (CSD)[3][4][5][6][7], we can outline the definitive validation process and the nature of the expected results.

Experimental Protocol: Single-Crystal X-ray Diffraction

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and patience.

  • Crystallization : The first and often most challenging step is growing a single crystal of suitable size and quality.[2] For a hydrochloride salt like the topic compound, slow evaporation from a polar solvent system (e.g., methanol/ether) is a common starting point. The goal is to allow the molecules to self-assemble into a highly ordered lattice.

  • Data Collection : A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas to minimize thermal vibration. It is then irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.[2]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined (the "phase problem"), often using direct methods for small molecules. This yields an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to improve its accuracy.[8]

XC_Workflow Synthesis Synthesized Compound (Powder) Crystallization Crystallization (e.g., Slow Evaporation) Synthesis->Crystallization Grow single crystal Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Processing (Unit Cell, Space Group) Data_Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Structure Refinement Solution->Refinement Validation Final Structural Validation Refinement->Validation

Caption: A flowchart illustrating the key stages of X-ray crystallography.

Expected Crystallographic Data

The final output of a successful X-ray crystallography experiment is a set of crystallographic data, which would be summarized as follows for our target molecule.

ParameterExpected Information for N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochlorideSignificance
Crystal Data
Chemical FormulaC₁₃H₂₀ClN₃OConfirms the elemental composition in the crystal.[1]
Formula Weight269.77 g/mol Molar mass of the asymmetric unit.[9]
Crystal Systeme.g., MonoclinicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/cDefines the symmetry operations within the unit cell.
Data Collection
RadiationMo Kα (λ = 0.71073 Å)Standard X-ray source for small molecule crystallography.
Temperature100(2) KData is collected at low temperature to reduce atomic motion.
Refinement
R-factor (R1)< 5%A measure of the agreement between the model and the data.
Goodness-of-fit (S)~1.0Indicates a good fit between the model and the data.

This data provides unequivocal proof of the molecular structure. It would reveal the conformation of the piperidine ring (likely a chair conformation), the relative orientation of the phenyl and piperidinyl groups, and the hydrogen bonding network involving the urea protons, the piperidine nitrogen, and the chloride counter-ion.[10]

Complementary Spectroscopic Techniques

While X-ray crystallography provides a static, solid-state picture, spectroscopic methods offer insights into the molecule's structure in solution and confirm its functional groups.[1][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating molecular structure in solution.[11] For N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride, both ¹H and ¹³C NMR would be essential.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable N-H protons) in a 5 mm NMR tube.[10]

  • Data Acquisition : Acquire one-dimensional ¹H and ¹³C spectra. For more detailed analysis, 2D experiments like COSY (to show ¹H-¹H couplings) and HSQC/HMBC (to correlate ¹H and ¹³C signals) would be performed.[10]

Expected NMR Data

NucleusSignal TypeTypical Chemical Shift (δ) in ppmStructural Information
¹H NMR Aromatic C-H6.5 - 8.0Protons on the phenyl ring.[11]
N-H (Urea)4.0 - 9.5 (broad)Urea protons; chemical shift is highly variable.[11]
Aliphatic C-H (α to N)2.5 - 4.0Protons on the piperidine ring and the methylene bridge.[11]
Aliphatic C-H0.8 - 2.5Remaining protons on the piperidine ring.[11]
¹³C NMR C=O (Urea)150 - 170The characteristic urea carbonyl carbon.[11]
Aromatic C110 - 150Carbons of the phenyl ring.[11]
Aliphatic C (α to N)30 - 50Carbons adjacent to nitrogen atoms.[11]

NMR confirms the carbon-hydrogen framework and the connectivity of the molecule. The coupling constants in the ¹H NMR spectrum can provide information about the conformation of the piperidine ring in solution.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.[13]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction : A dilute solution of the sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules.[13]

  • Data Acquisition : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.[13]

The expected result for N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride would be a prominent ion in the positive ion mode corresponding to the protonated molecule [M+H]⁺ at an m/z value that confirms the molecular weight of the free base (249.17).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation : A small amount of the solid sample is placed on an Attenuated Total Reflectance (ATR) crystal.[1]

  • Data Acquisition : An infrared beam is passed through the sample, and the absorbance of light at different frequencies is measured.

Expected FTIR Data

Functional GroupCharacteristic Absorption (cm⁻¹)Significance
N-H Stretch (Urea)3200 - 3400Indicates the presence of the N-H bonds in the urea moiety.[11]
C-H Stretch (Aromatic)~3000 - 3100Confirms the aromatic ring.
C-H Stretch (Aliphatic)~2800 - 3000Confirms the piperidine and methylene groups.
C=O Stretch (Amide I)1620 - 1680A very strong and characteristic band for the urea carbonyl.[11][15]

Comparative Analysis: A Multi-faceted Approach

Each technique provides a unique piece of the structural puzzle. A direct comparison highlights why a multi-technique approach is the most robust strategy for structural validation.

Comparison cluster_XRD X-ray Crystallography cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy XRD X-ray Crystallography • 3D Atomic Arrangement • Bond Lengths & Angles • Stereochemistry • Intermolecular Interactions • Requires single crystal • Solid-state structure only Validation Unambiguous Structural Validation XRD->Validation NMR NMR Spectroscopy • Atomic Connectivity • C-H Framework • Solution Conformation • Dynamic Processes • Complex spectra • Lower resolution than XRD NMR->Validation MS Mass Spectrometry • Molecular Weight • Elemental Formula (HRMS) • Fragmentation Pattern • No stereochemical info • Limited connectivity info MS->Validation FTIR FTIR Spectroscopy • Functional Groups • Fast & Non-destructive • Limited structural info • Ambiguous for complex molecules FTIR->Validation

Caption: A logical diagram showing the complementary nature of different analytical techniques.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Definitive 3D structure, bond lengths/angles, stereochemistry, crystal packing.Unambiguous, high-resolution data.[1]Requires a suitable single crystal; provides a static, solid-state view.[16][17]
NMR Spectroscopy Atomic connectivity, solution-state conformation, dynamic processes.Provides data in a biologically relevant solution state; no need for crystals.[18]Can have complex spectra; provides an average structure for conformers.[13]
Mass Spectrometry Molecular weight, elemental composition (with HRMS).High sensitivity, requires very little sample.[16]Provides no information on stereochemistry or 3D arrangement.[13]
FTIR Spectroscopy Presence of key functional groups (C=O, N-H, etc.).Fast, simple, non-destructive.[14]Provides limited information on the overall molecular structure.[19]

Conclusion

The structural validation of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride exemplifies the necessity of a synergistic analytical approach. While NMR, MS, and FTIR are indispensable for confirming the molecular formula, connectivity, and functional groups, they do not provide the definitive three-dimensional atomic arrangement. Single-crystal X-ray crystallography remains the unparalleled method for delivering this crucial information with high precision. By integrating the data from all these techniques, researchers can build a self-validating system, ensuring the utmost confidence in the structure of a novel compound and paving the way for its successful application in drug discovery and development.

References

  • An In-depth Technical Guide to the Spectroscopic Analysis of Disubstituted Ureas - Benchchem. (n.d.).
  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem. (n.d.).
  • CXMS: An Alternative to X-Ray Crystallography for Proteins - ThermoFisher. (2013, April 29).
  • Spectroscopic Characterization of Model Urea, Urethane Compound, and Diamine Extender for Polyurethane−Urea | Macromolecules - ACS Publications. (2002, January 4).
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N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride
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N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride
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